Risuteganib
Description
This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
anti-integrin peptide
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZAXBZLEILEBR-RVFOSREFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N9O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307293-62-4 | |
| Record name | Risuteganib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risuteganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RISUTEGANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Risuteganib in Retinal Pigment Epithelium (RPE) Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Risuteganib (also known as Luminate® or ALG-1001) is a first-in-class, small-peptide integrin regulator under investigation for the treatment of retinal diseases, including intermediate non-exudative ("dry") age-related macular degeneration (AMD).[1][2][3] Preclinical and clinical research indicates that its primary mechanism of action centers on the protection and functional support of the Retinal Pigment Epithelium (RPE), a critical cell layer whose dysfunction is a hallmark of AMD.[4][5] this compound exerts its therapeutic effects by modulating integrin signaling, thereby protecting against oxidative stress, stabilizing mitochondrial function, and reprogramming gene expression to promote cell survival and homeostasis.[4][6][7] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the core pathways.
Core Mechanism: Integrin Regulation and Mitochondrial Stabilization
The central tenet of this compound's action is its function as a synthetic RGD (arginyl-glycyl-aspartic acid)-class peptide that regulates the function of multiple integrin isoforms, including αVβ3, αVβ5, α5β1, and αMβ2.[1][7][8] In the pathogenesis of dry AMD, chronic oxidative stress in the RPE leads to mitochondrial dysfunction.[8][9] This dysfunction triggers an upregulation of integrin receptors on the cell surface, creating a deleterious feedback loop that amplifies reactive oxygen species (ROS) production, inflammation, and further mitochondrial damage, ultimately leading to RPE cell apoptosis.[8]
This compound intervenes in this cycle by regulating integrin function.[8][10] This action is believed to be the initiating event that leads to broad downstream cytoprotective effects. By modulating integrin signaling, this compound helps to stabilize mitochondrial function, reduce ROS production, and suppress inflammatory pathways, thereby preventing RPE cell death and preserving retinal homeostasis.[3][6][8] Studies using fluorescently-labeled this compound have confirmed that the peptide preferentially localizes to the RPE layer within the retina, placing it at the primary site of pathology in dry AMD.[4][11][12]
Cytoprotective Effects Against Oxidative Stress
A primary consequence of this compound's mechanism is the potent protection of RPE cells from oxidative stress-induced death.[6][11] In vitro studies using human RPE cell lines (e.g., ARPE-19) have demonstrated that this compound pretreatment significantly rescues cells from cytotoxic agents like hydroquinone (HQ), a major oxidant in cigarette smoke, tert-Butyl Hydroperoxide (tBHP), and hydrogen peroxide (H2O2).[6][7][12][13]
This compound cotreatment significantly protects against both HQ-induced necrosis and apoptosis.[7][14] This protective effect is observed through increased cell viability and reduced activation of apoptotic markers such as caspase 3/7.[5][11][12] Notably, this compound alone has no detectable adverse effects on healthy, unstressed RPE cells and has a minimal effect on their transcriptome, suggesting it acts primarily as a stress-response modulator.[6][7][14]
Table 1: Summary of this compound's Cytoprotective Effects on RPE Cells
| Experimental Model | Stressor | Parameter Measured | Key Finding | Citation(s) |
|---|---|---|---|---|
| Human RPE Cells (ARPE-19) | Hydroquinone (HQ) | Necrosis & Apoptosis (Flow Cytometry) | This compound significantly protected against both HQ-induced necrosis and apoptosis. | [7][14] |
| Human RPE Cells (ARPE-19) | Hydroquinone (HQ) | Cell Viability (WST-1 Assay) | This compound cotreatment significantly increased cell viability reduced by HQ. | [7][15] |
| Human RPE Cells (ARPE-19) | tert-Butyl Hydroperoxide (tBHP) | Cell Viability (WST-1 Assay) | 24hr this compound pretreatment significantly rescued cells from tBHP-induced stress. | [11][12] |
| Human RPE Cells (ARPE-19) | tert-Butyl Hydroperoxide (tBHP) | Apoptosis (Caspase 3/7 Assay) | This compound pretreatment significantly rescued cells from tBHP-induced apoptosis (p<0.01). | [5][11][12] |
| Human RPE Cells (ARPE-19) & Müller Cells (MIO-M1) | Hydrogen Peroxide (H2O2) | Cell Death (Trypan Blue Assay) | this compound pretreatment significantly protected against H2O2-induced cell death. |[6][13] |
Modulation of Mitochondrial Bioenergetics
This compound directly enhances mitochondrial health in RPE cells.[6][8] In cells challenged with oxidative stressors, which typically decrease mitochondrial function, this compound cotreatment prevents the reduction in mitochondrial bioenergetics.[7][9] Using Seahorse XF analysis, studies have shown that this compound protects against HQ-induced decreases in basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[7][9]
Furthermore, this compound has been shown to dose-dependently enhance these same mitochondrial parameters even in unstressed RPE cells.[5][11][12] This suggests a dual mechanism of both protecting mitochondria from damage and actively improving their baseline function.[11][12] Consistent with these findings, this compound also decreases the production of mitochondrial ROS and improves mitochondrial membrane potential that is disrupted by oxidants.[6][7]
Table 2: this compound's Effects on RPE Mitochondrial Parameters Under Oxidative Stress (Hydroquinone-Induced)
| Parameter | Description | Effect of HQ Alone | Effect of HQ + this compound | Citation(s) |
|---|---|---|---|---|
| Basal Respiration | Baseline oxygen consumption rate (OCR) | Significantly decreased | Significantly protected from decrease | [7][9] |
| Maximal Respiration | Maximum OCR achieved with an uncoupler (FCCP) | Significantly decreased | Significantly protected from decrease | [7][9] |
| ATP Production | OCR linked to cellular ATP synthesis | Significantly decreased | Significantly protected from decrease | [7][9] |
| Spare Respiratory Capacity | Cell's ability to respond to increased energy demand | Significantly decreased | Significantly protected from decrease | [7][9] |
| ROS Production | Level of reactive oxygen species | Increased | Decreased compared to HQ alone | [7][9] |
| Mitochondrial Membrane Potential (ΔΨm) | Indicator of mitochondrial health | Decreased / Disrupted | Improved compared to HQ alone |[7][9] |
Reprogramming of Gene and Protein Expression
This compound modulates cellular responses to oxidative stress at the transcriptional and post-translational levels.[6][10] Whole transcriptome analysis reveals that while this compound has minimal effect on healthy RPE cells, it significantly alters the gene expression profiles of cells under oxidative stress (induced by H2O2 or HQ).[6][7][14] It tends to modulate gene expression in the opposite direction of the stressor, affecting biological processes like cell adhesion, migration, inflammation, and metabolism.[6][13]
Key pathways regulated by this compound include integrin signaling, AP-1, and syndecan signaling.[6][13] It also modulates the expression and activity of several crucial transcription factors and proteins involved in the cellular stress response.
Table 3: Modulation of Key Genes and Proteins by this compound in Stressed RPE Cells
| Target Molecule | Type | Effect of Oxidative Stress (HQ) | Effect of this compound + HQ | Implied Function | Citation(s) |
|---|---|---|---|---|---|
| ATF3, DDIT3 (CHOP), NRF2, XBP1 | Protein | Upregulated | Further upregulated | Enhanced stress response and cytoprotection | [10] |
| Heme Oxygenase-1 (HO-1) | Protein | Upregulated | Further upregulated | Potent antioxidant and cytoprotective enzyme | [7][14][16] |
| Phospho-P38 & Phospho-HSP27 | Protein | Increased (Activated) | Decreased | Reduction of stress-activated protein kinase signaling | [7][9] |
| BAX | Gene | - | Lower expression | Reduction of pro-apoptotic signaling | [1][16] |
| VEGF-A | Gene | - | Lower expression | Reduction of pro-angiogenic signaling | [1][16] |
| F-actin Aggregates | Cytoskeleton | Increased | Significantly decreased | Preservation of normal actin cytoskeleton structure | [7][14][15] |
| Integrin αM & β2 | Gene | - (Hypoxia model) | Suppressed expression | Anti-inflammatory; suppression of leukocytic attachment |[8] |
Experimental Protocols
The findings described in this guide are based on a consistent set of in vitro experimental procedures. The following are detailed methodologies for key experiments cited.
RPE Cell Culture and Stress Induction
-
Cell Culture: Human RPE cells (ARPE-19 line or primary donor cells) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.[7][13]
-
Seeding for Experiments: For assays, confluent cells are trypsinized, resuspended, and seeded onto appropriate plates (e.g., 96-well plates for viability assays, larger plates for protein/RNA extraction) or Transwell inserts.[7][17]
-
This compound Treatment: this compound (RSG) is dissolved in a suitable vehicle. Cells are typically pre-treated with RSG (e.g., 400 µM) for a set period, such as 24 hours, before the introduction of a stressor.[10][11][12]
-
Oxidative Stress Induction: An oxidative stressor is added to the culture medium for a specified duration. Common agents and concentrations include:
Cell Viability and Death Assays
-
WST-1 Viability Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases. The WST-1 reagent is added to cells after treatment. The amount of formazan dye produced, measured by absorbance, is directly proportional to the number of viable cells.[12][15]
-
Caspase 3/7 Apoptosis Assay: A luminogenic substrate for caspases 3 and 7 is added to the cells. The luminescent signal, proportional to caspase activity, is measured with a plate reader to quantify apoptosis.[11][12]
-
Flow Cytometry: Cells are stained with Annexin V (an early apoptosis marker) and 7-AAD (a late apoptosis/necrosis marker). A flow cytometer is used to quantify the percentage of cells in different stages: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+).[14]
-
Trypan Blue Exclusion Assay: Cells are stained with trypan blue, which is excluded by viable cells but enters non-viable cells. The percentage of blue (dead) cells is determined by microscopy.[13]
Mitochondrial Function Analysis
-
Seahorse XF Cell Mito Stress Test: RPE cells are seeded in a Seahorse XF plate. The assay medium is replaced, and the plate is run on an XF Analyzer. The oxygen consumption rate (OCR) is measured in real-time. A series of drugs are sequentially injected to probe different aspects of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration to reveal the non-mitochondrial component.[7][11][12]
-
-
ROS Production Measurement: Cells are loaded with a fluorescent ROS indicator dye (e.g., DCFDA). The fluorescence intensity, which correlates with the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.[7]
Gene and Protein Expression Analysis
-
Quantitative PCR (qPCR) and RNA-Sequencing: Total RNA is extracted from cell lysates. For qPCR, RNA is reverse-transcribed to cDNA, and specific gene expression is quantified using primers for target genes. For a global view, RNA-sequencing (e.g., Illumina) is performed to analyze the entire transcriptome.[7][10][14]
-
Western Blot: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., HO-1, p-P38, ATF3, CHOP). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[7][10][14]
-
F-actin Staining: Cells are fixed and permeabilized. F-actin in the cytoskeleton is stained with fluorescently-labeled phalloidin. The formation of F-actin aggregates is visualized by fluorescence microscopy and can be quantified using image analysis software (e.g., ImageJ).[7][14]
Conclusion
The mechanism of action of this compound in RPE cells is multifaceted, targeting the core pathologies of dry AMD. By acting as an integrin regulator, this compound disrupts a vicious cycle of oxidative stress and mitochondrial dysfunction. Its activity translates into potent cytoprotection, enhancement of mitochondrial bioenergetics, and a beneficial reprogramming of gene expression that promotes cell survival and reduces inflammation. This comprehensive mechanism, which supports RPE cell health and function at multiple levels, establishes this compound as a promising therapeutic candidate for treating intermediate dry AMD.[3][7]
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. allegroeye.com [allegroeye.com]
- 4. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 9. Scholars@Duke publication: this compound Protects against Hydroquinone-induced Injury in Human RPE Cells. [scholars.duke.edu]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. journals.healio.com [journals.healio.com]
- 17. Experimental Models for Study of Retinal Pigment Epithelial Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Risuteganib's Role in Mitochondrial Bioenergetics and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms of risuteganib, a novel therapeutic peptide, with a specific focus on its role in modulating mitochondrial bioenergetics and function. Preclinical and clinical data have demonstrated this compound's potential in treating retinal diseases, such as dry age-related macular degeneration (AMD), by protecting retinal pigment epithelium (RPE) cells from oxidative stress.[1][2][3] This protection is intrinsically linked to the preservation and enhancement of mitochondrial health. This document collates quantitative data from various studies, presents detailed experimental methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Mitochondria-Centric Mechanism of Action of this compound
This compound is a synthetic peptide that has shown promise in clinical trials for retinal diseases like dry AMD and diabetic macular edema (DME).[1][2] While initially investigated for its role in regulating integrin functions, subsequent research has unveiled a more fundamental mechanism of action centered on mitochondrial protection.[2][4] In the high-energy environment of the retina, RPE cells are particularly susceptible to oxidative stress, a key driver of AMD pathogenesis.[5] this compound has been shown to localize preferentially in the RPE layer and exert a protective effect by supporting mitochondrial stability and function in the face of oxidative insults.[1][6]
The core of this compound's therapeutic effect lies in its ability to enhance mitochondrial bioenergetics. Specifically, it has been demonstrated to support oxidative phosphorylation (OXPHOS), leading to improved ATP production.[2] A key molecular target identified is Pyruvate Dehydrogenase Kinase 1 (PDK1), an enzyme that negatively regulates the Pyruvate Dehydrogenase (PDH) complex.[2] By inhibiting PDK1, this compound promotes the activity of PDH, a critical gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle and subsequent ATP generation through OXPHOS.[2] This guide will delve into the experimental evidence supporting this mechanism.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Efficacy of this compound in Cellular Models of Oxidative Stress
| Parameter Assessed | Cell Line | Stressor | This compound Treatment | Outcome | Statistical Significance | Reference |
| Cell Viability | ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | 24-hour pretreatment | Significantly rescued cells from tBHP-induced stress | p < 0.05 | [1][6] |
| Apoptosis (Caspase 3/7 Activity) | ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | 24-hour pretreatment | Significantly rescued cells from apoptosis | p < 0.01 | [1][6] |
| Cell Viability | ARPE-19 | Hydrogen Peroxide (H₂O₂) | 24-hour pretreatment | H₂O₂ reduced viability by 27.7%; this compound pretreatment rescued viability by 30.3% | p = 0.015 | [7] |
| Cell Viability | MIO-M1 | Hydrogen Peroxide (H₂O₂) | 24-hour pretreatment | H₂O₂ reduced viability by 20.5%; this compound pretreatment rescued viability by 7.7% | p = 0.0454 | [7] |
| Necrosis and Apoptosis | Human RPE | Hydroquinone (HQ) | Co-treatment | Significantly protected against HQ-induced cell death | - | [8][9] |
| Reactive Oxygen Species (ROS) | Human RPE | Hydroquinone (HQ) | Co-treatment | Significantly decreased HQ-induced ROS production | - | [8][9] |
| Mitochondrial Membrane Potential (ΔΨm) | Human RPE | Hydroquinone (HQ) | Co-treatment | Improved HQ-disrupted mitochondrial membrane potential | - | [8][9] |
| PDH Enzyme Activity | ARPE-19 | None | 24-hour pretreatment with 300μM this compound | 14.0% increase in PDH activity | p = 0.0008 | [2] |
Table 2: Effect of this compound on Mitochondrial Respiration (Seahorse XF Data)
| Respiration Parameter | Cell Line | Condition | This compound Effect | Reference |
| Basal Respiration | ARPE-19 | Dose-dependent enhancement | Dose-dependently enhanced | [1][6] |
| Maximal Respiration | ARPE-19 | Dose-dependent enhancement | Dose-dependently enhanced | [1][6] |
| ATP-Related Respiration | ARPE-19 | Dose-dependent enhancement | Dose-dependently enhanced | [1][6] |
| Basal Respiration | Human RPE | Hydroquinone (HQ) induced stress | Significantly increased compared to HQ-treated cells | [8] |
| Maximal Respiration | Human RPE | Hydroquinone (HQ) induced stress | Significantly increased compared to HQ-treated cells | [8] |
| Spare Respiratory Capacity | Human RPE | Hydroquinone (HQ) induced stress | Significantly increased compared to HQ-treated cells | [8] |
Table 3: Clinical Efficacy of this compound in Patients with Non-Exudative (Dry) AMD (Phase 2a Study)
| Endpoint | This compound Group (n=25) | Sham Group (n=14) | Statistical Significance | Reference |
| Proportion of subjects with ≥ 8 letters ETDRS BCVA gain | 48% (at Week 28) | 7% (at Week 12) | p = 0.013 | [10][11][12] |
| Proportion of subjects with ≥ 15 letters ETDRS BCVA gain | 20% (at Week 28) | 0% (at Week 12) | - | [10][11][13] |
| Mean BCVA improvement in responders (≥ 8 letter gain) | +12.8 letters (at Week 28) | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.
Cell Culture and Treatment
-
Cell Lines: Human Retinal Pigment Epithelial (ARPE-19) cells and primary human RPE cells are commonly used models.[1][8]
-
Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Oxidative Stress Induction: To mimic disease conditions, cells are exposed to oxidative stressors such as:
-
This compound Application: this compound is typically applied as a pretreatment for a specified duration (e.g., 24 hours) before the introduction of the oxidative stressor, or as a co-treatment.[1][8]
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
-
Cell Seeding: ARPE-19 cells are seeded in a Seahorse XF24 or XF96 cell culture microplate.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized XF assay medium.
-
Sequential Injections: The assay involves the sequential injection of mitochondrial respiratory chain inhibitors:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is measured in real-time, and key parameters of mitochondrial function are calculated, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Cell Viability and Apoptosis Assays
-
WST-1 Assay: This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[1]
-
Cells are seeded in a 96-well plate and treated with the stressor and/or this compound.
-
WST-1 reagent is added to each well.
-
After incubation, the absorbance is measured using a microplate reader.
-
-
Caspase 3/7 Apoptosis Assay: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]
-
Cells are cultured and treated in a 96-well plate.
-
A luminogenic substrate for caspase-3/7 is added.
-
Luminescence, which is proportional to caspase activity, is measured with a luminometer.
-
Measurement of Reactive Oxygen Species (ROS)
-
Fluorescent Probes: Cellular ROS levels are typically measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Cells are loaded with the fluorescent probe.
-
After treatment with the stressor and/or this compound, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
JC-1 Staining: The cationic dye JC-1 is used to measure changes in mitochondrial membrane potential.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Cells are stained with JC-1, and the ratio of red to green fluorescence is quantified using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green ratio indicates mitochondrial depolarization.
-
Pyruvate Dehydrogenase (PDH) Enzyme Activity Assay
-
Principle: This assay measures the activity of the PDH complex.
-
ARPE-19 cells are pre-incubated with this compound.
-
Cells are lysed, and the supernatant containing the PDH enzyme is collected.
-
The enzymatic activity is measured using a colorimetric assay kit that detects the production of NADH, which is coupled to a color change read at 450 nm. An increase in absorbance indicates higher PDH activity.[2]
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action on Mitochondrial Metabolism
Caption: this compound's proposed mechanism of action on mitochondrial metabolism.
Experimental Workflow for Assessing Mitochondrial Function
Caption: General experimental workflow for evaluating this compound's effects.
Conclusion
The collective evidence strongly indicates that this compound's therapeutic potential in retinal diseases is deeply rooted in its ability to preserve and enhance mitochondrial function in RPE cells. By targeting the PDK1-PDH axis, this compound effectively counters the detrimental effects of oxidative stress on cellular energy production. This mitochondria-centric mechanism of action represents a promising strategy for the treatment of complex, multifactorial diseases like dry AMD. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and build upon our understanding of this compound's role in mitochondrial bioenergetics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 3. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 4. This compound | 1307293-62-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Protects against Hydroquinone-induced Injury in Human RPE Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.healio.com [journals.healio.com]
- 11. Safety and Efficacy of Intravitreal this compound for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. Impact of Baseline Quantitative OCT Features on Response to this compound for the Treatment of Dry AMD—The Importance of Outer Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Risuteganib (Luminate) and its Interaction with Pyruvate Dehydrogenase Kinase 1 (PDK1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risuteganib (also known as Luminate® or ALG-1001) is a novel synthetic oligopeptide currently under investigation for the treatment of retinal diseases, including intermediate non-exudative age-related macular degeneration (dry AMD) and diabetic macular edema (DME).[1] While initially developed as an integrin inhibitor, emerging evidence has pointed to a distinct and compelling mechanism of action centered on the modulation of mitochondrial bioenergetics.[2][3] A key aspect of this proposed mechanism is the inhibition of pyruvate dehydrogenase kinase 1 (PDK1), a crucial regulator of cellular metabolism.[2] This technical guide provides an in-depth analysis of the available preclinical data on the effect of this compound on PDK1, including a summary of quantitative findings, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Introduction: A Shift in Mechanistic Understanding
The initial therapeutic hypothesis for this compound focused on its role as an integrin inhibitor, targeting pathways involved in angiogenesis and inflammation.[4] However, subsequent preclinical investigations revealed that its binding affinity for relevant integrins was unexpectedly low.[2] This led researchers to explore alternative mechanisms to explain the promising clinical efficacy observed in Phase II trials, where this compound demonstrated the ability to improve visual acuity in patients with dry AMD.[1][5][6]
Further studies unveiled that this compound preferentially localizes to the retinal pigment epithelium (RPE), a cell layer critical for retinal health and highly susceptible to oxidative stress and mitochondrial dysfunction in diseases like AMD.[2][7] In in vitro models using the ARPE-19 cell line, this compound demonstrated a protective effect against oxidative stress, which was correlated with the maintenance of mitochondrial function.[2][8] This pivotal observation shifted the focus of research towards a novel mechanism of action involving the support of mitochondrial bioenergetics, with PDK1 emerging as a primary molecular target.[2]
The Role of PDK1 in Cellular Metabolism and Retinal Disease
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that act as key regulators of the pyruvate dehydrogenase complex (PDC). The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).
Under normal physiological conditions, OXPHOS is the primary and most efficient pathway for ATP production. However, in pathological states such as hypoxia or high oxidative stress, which are characteristic of retinal diseases like AMD and DME, the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α) is upregulated.[2] HIF-1α, in turn, promotes the expression of PDK1.[2]
PDK1 phosphorylates the E1α subunit of the PDC (PDHa1), leading to its inactivation.[2] This phosphorylation event effectively acts as a metabolic switch, shunting pyruvate away from the TCA cycle and towards lactate production via anaerobic glycolysis (the Warburg effect). While this metabolic reprogramming can be a short-term survival mechanism, chronic reliance on glycolysis is less efficient for ATP production and can contribute to the cellular dysfunction observed in retinal diseases.
This compound's Effect on PDK1 and Mitochondrial Function: Preclinical Evidence
The current hypothesis posits that this compound inhibits PDK1, thereby preventing the phosphorylation and subsequent inactivation of the PDC.[2] This action keeps the PDC in its active, unphosphorylated state, promoting the flow of pyruvate into the TCA cycle and enhancing oxidative phosphorylation.[2] This leads to increased ATP production and helps maintain mitochondrial integrity and function in RPE cells under stress.[2]
Quantitative Data
While a specific IC50 value for the inhibition of PDK1 by this compound has not been publicly disclosed in the reviewed literature, preclinical studies have provided quantitative and semi-quantitative data supporting its mechanism of action.
Table 1: In Vitro Inhibition of PDHa1 Phosphorylation by this compound
| Parameter | This compound | Dichloroacetate (DCA) | Control Peptide (GRGETP) | No Inhibitor |
| Concentration | 2 mM | 2 mM | 2 mM | N/A |
| Effect on PDHa1 pSer232 | Greatly Reduced | Reduced | No significant effect | Baseline Phosphorylation |
| Source | ProQuest[2] | ProQuest[2] | ProQuest[2] | ProQuest[2] |
| Data is qualitative, based on Western blot analysis. |
Table 2: Effect of this compound on Mitochondrial Respiration in ARPE-19 Cells (Seahorse XF Mito Stress Test)
| Condition | Parameter | Observation | Source |
| This compound Treatment (Unstressed Cells) | Oxygen Consumption Rate (OCR) | Dose-dependent increase in basal, maximal, and ATP-linked respiration. | ProQuest[2], IOVS[7] |
| Extracellular Acidification Rate (ECAR) | No significant effect. | ProQuest[2] | |
| Hydroquinone (HQ)-Induced Oxidative Stress + this compound | Basal Respiration | Significantly increased compared to HQ alone. | IOVS[9] |
| Maximal OCR | Significantly increased compared to HQ alone. | IOVS[9] | |
| ATP Production | Significantly increased compared to HQ alone. | IOVS[9] | |
| Spare Respiratory Capacity | Significantly increased compared to HQ alone. | IOVS[9] | |
| This table summarizes findings from multiple sources. The term "dose-dependent" is used as reported in the source material, though specific dose-response data is not provided. |
Table 3: Protective Effect of this compound on Stressed Retinal Cells
| Cell Line | Stressor | This compound Concentration | Measured Effect | Outcome | Source |
| ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | Not specified | Cell Viability (WST-1 Assay) | Significantly rescued (p<0.05) | IOVS[7] |
| ARPE-19 | tert-Butyl Hydroperoxide (tBHP) | Not specified | Apoptosis (Caspase 3/7 Assay) | Significantly rescued (p<0.01) | IOVS[7] |
| Human RPE | Hydroquinone (HQ) (175 µM) | 0.4 mM | Mitochondrial Bioenergetics | Significantly increased vs. HQ alone | PMC[9] |
| Human RPE | Hydroquinone (HQ) (160 µM) | 0.4 mM | ROS Production | Significantly decreased vs. HQ alone | PMC[9] |
| ARPE-19 | Hydrogen Peroxide (H₂O₂) | Not specified | Cell Viability (Trypan Blue) | Significantly improved | PMC[10] |
Experimental Protocols
In Vitro PDHa1 Phosphorylation Assay
This assay was performed to directly assess the inhibitory effect of this compound on PDK1-mediated phosphorylation of its substrate, PDHa1.[2]
-
Reagents and Materials:
-
Recombinant human PDK1 (MilliporeSigma)
-
Recombinant human PDHa1 (MilliporeSigma)
-
Universal Kinase Activity Kit (R&D Systems), including kinase buffer
-
ATP (50 µM final concentration)
-
This compound (CPC Scientific Peptide) (2 mM final concentration)
-
Dichloroacetate (DCA, MilliporeSigma) as a positive control inhibitor (2 mM final concentration)
-
Control peptide GRGETP (CPC Scientific Peptide) (2 mM final concentration)
-
Antibodies for Western blotting: anti-PDHa1 (total) and anti-phospho-PDHa1 (pSer232)
-
-
Protocol:
-
A reaction mixture was prepared containing 30 µg/mL PDHa1, 50 µM ATP, and the respective inhibitor (this compound, DCA, or control peptide) or vehicle in kinase buffer.
-
The kinase reaction was initiated by adding 6 µg/mL PDK1 to the mixture.
-
The reaction was allowed to proceed for 30 minutes at 37°C.
-
The reaction was stopped, and the samples were prepared for Western blot analysis.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was immunoblotted with primary antibodies against total PDHa1 and phosphorylated PDHa1 at serine 232.
-
The level of phosphorylation was visualized and compared across the different conditions.
-
Mitochondrial Bioenergetics Assessment (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis in real-time.
-
Cell Culture and Treatment:
-
ARPE-19 cells were seeded in Seahorse XF-24 or XFe24 cell culture plates.[2][9]
-
For unstressed conditions, cells were incubated with assay media containing various clinical dosages of this compound for 1 hour at 37°C prior to the assay.[2]
-
For oxidative stress experiments, cells were treated with an oxidant such as tert-Butyl Hydroperoxide (tBHP) or hydroquinone (HQ) with or without this compound co-treatment.[7][9]
-
-
Seahorse XF Assay Protocol:
-
After treatment, the cell culture medium was replaced with XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and the plate was incubated in a CO₂-free incubator at 37°C for 1 hour.[9]
-
The cell culture plate was then placed in the Seahorse XF Analyzer.
-
Baseline OCR and ECAR measurements were taken.
-
A series of mitochondrial inhibitors were sequentially injected to assess different parameters of mitochondrial respiration:
-
Oligomycin (1 µM): An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (0.5-1 µM): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A (1 µM): Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
OCR and ECAR were measured after each inhibitor injection.
-
After the assay, protein concentration per well was determined to normalize the bioenergetics data.[2]
-
Visualizing the Mechanism of Action
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. Under conditions of oxidative stress, HIF-1α upregulates PDK1, which in turn phosphorylates and inactivates the PDH complex, leading to a metabolic shift towards glycolysis. This compound is hypothesized to inhibit PDK1, thereby maintaining PDH activity and promoting oxidative phosphorylation.
Caption: Proposed signaling pathway of this compound's effect on PDK1.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the workflow for the in vitro protein kinase assay to assess the impact of this compound on PDK1 activity.
Caption: Workflow for the in vitro PDHa1 phosphorylation assay.
Experimental Workflow: Seahorse Mito Stress Test
This diagram illustrates the sequential steps involved in the Seahorse XF Cell Mito Stress Test to measure mitochondrial respiration.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound's therapeutic potential in retinal diseases is, at least in part, mediated by its ability to support mitochondrial function in RPE cells. The inhibition of PDK1 appears to be a key molecular mechanism underlying this effect. By preventing the inactivation of the PDH complex, this compound promotes a more efficient energy metabolism through oxidative phosphorylation, which is crucial for the survival and function of the highly metabolically active RPE cells, especially under conditions of oxidative stress.
While the qualitative and semi-quantitative data are compelling, further research is warranted to fully elucidate the interaction between this compound and PDK1. Specifically, the determination of a precise IC50 value and a detailed characterization of the binding kinetics would provide a more complete picture of its inhibitory potency. Additionally, further studies are needed to explore the effects of this compound on other PDK isoforms and to confirm the downstream effects on metabolic flux in more complex in vivo models of retinal disease. Nevertheless, the current body of evidence presents a strong rationale for the continued development of this compound as a novel, mitochondria-targeting therapeutic for dry AMD and other retinal disorders characterized by metabolic dysfunction.
References
- 1. allegroeye.com [allegroeye.com]
- 2. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 3. allegroeye.com [allegroeye.com]
- 4. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 5. Safety and Efficacy of Intravitreal this compound for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allegro Ophthalmics Receives FDA Agreement Under Special Protocol Assessment (SPA) for Phase 2b/3 Clinical Trial of this compound for the Treatment of Intermediate Dry AMD [prnewswire.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Risuteganib for Intermediate Dry Age-Related Macular Degeneration: A Technical Guide
Introduction
Age-related macular degeneration (AMD) is a primary cause of significant vision loss in individuals over 60, with the non-exudative ("dry") form accounting for approximately 90% of cases.[1] The pathogenesis of dry AMD is complex, characterized by the progressive degeneration of the retinal pigment epithelium (RPE) and photoreceptors.[2][3] Key contributing factors are oxidative stress, mitochondrial dysfunction, and inflammation, which create a self-perpetuating cycle of cellular damage.[1][2][4] Risuteganib (formerly Luminate®, ALG-1001) is an investigational synthetic oligopeptide that acts as an integrin regulator. It is being developed as a potential therapy for intermediate dry AMD by targeting these underlying pathological pathways.[5][6][7] Preclinical evidence suggests that this compound protects RPE cells, enhances mitochondrial function, and modulates inflammatory processes, offering a novel therapeutic approach for a condition with limited treatment options.[8][9][10][11][12]
This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy data, and the experimental protocols used in its evaluation.
Proposed Mechanism of Action
This compound's therapeutic potential stems from its role as a small peptide integrin regulator that interferes with mitochondrial dysfunction and reduces the cellular burden of oxidative stress.[13] It is a synthetic Arginine-Glycine-Aspartate (RGD)-class peptide that targets multiple integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2, which are implicated in angiogenesis and inflammation.[5][14] By modulating these pathways, this compound helps restore retinal homeostasis.[13]
Mitochondrial Protection and Bioenergetic Enhancement
Mitochondrial dysfunction is a hallmark of AMD, leading to increased production of reactive oxygen species (ROS) and impaired cellular energetics in the RPE.[1][4] this compound has been shown to directly counter these effects. In vitro studies demonstrate that it protects RPE cells from oxidative stress-induced mitochondrial injury, improves mitochondrial bioenergetics, and reduces ROS production.[1][15][16] One proposed mechanism is the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn enhances the activity of pyruvate dehydrogenase (PDH), a key enzyme in mitochondrial metabolism.[17] This action supports oxidative phosphorylation and ATP production, thereby maintaining RPE cell health and function.[8][17]
References
- 1. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Differential effects of this compound and bevacizumab on AMD cybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.healio.com [journals.healio.com]
- 5. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 6. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. allegroeye.com [allegroeye.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Allegro Ophthalmics Announces Presentation of Key Data Surrounding Dry AMD Pipeline Candidates, Treatment Considerations [prnewswire.com]
- 12. allegroeye.com [allegroeye.com]
- 13. allegroeye.com [allegroeye.com]
- 14. This compound | 1307293-62-4 | Benchchem [benchchem.com]
- 15. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The promise of targeting mitochondria in dry AMD [retina-specialist.com]
- 17. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
Pharmacodynamics and retinal tissue localization of Risuteganib
An In-depth Technical Guide to the Pharmacodynamics and Retinal Tissue Localization of Risuteganib
Introduction
This compound (formerly ALG-1001, Luminate®) is a novel synthetic oligopeptide of the Arginine-Glycine-Aspartate (RGD) class, currently under investigation for the treatment of retinal diseases, including non-exudative (dry) age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] As a small molecule with a molecular weight of less than 1 kDa, it is designed for intravitreal administration.[1][3] Initially developed as an integrin inhibitor, subsequent research has unveiled a more complex mechanism of action centered on mitochondrial bioenergetics.[1][4] This guide provides a detailed overview of the current understanding of this compound's pharmacodynamics and its localization within retinal tissues, based on preclinical and clinical data.
Pharmacodynamics: A Dual Mechanism of Action
The pharmacodynamic profile of this compound is characterized by two primary mechanisms: the regulation of integrin function and the support of mitochondrial health, with the latter now considered the principal driver of its therapeutic effects.
Integrin Regulation
This compound was first characterized as an inhibitor of multiple integrin heterodimers, specifically αVβ3, αVβ5, α5β1, and αMβ2.[1] These cell-surface receptors are involved in critical pathological pathways such as angiogenesis, inflammation, and vascular permeability, which are hallmarks of AMD and DME.[1][2] The RGD domain of the peptide acts as a binding site for extracellular matrix proteins, and by inhibiting these specific integrins, this compound was thought to impede the adhesion and migration of abnormal blood vessel cells and modulate inflammatory responses.[1][4] For instance, in hypoxia-stressed retinal models, this compound was shown to suppress the expression of genes related to cell adhesion and inflammation, including the integrin αM and β2 genes that form the complement receptor 3 (CR3).[5]
Mitochondrial Support and Neuroprotection
More recent evidence has shifted the understanding of this compound's primary mechanism of action towards the protection and enhancement of mitochondrial function within the retinal pigment epithelium (RPE).[4][6] Oxidative stress is a key contributor to the pathogenesis of dry AMD, leading to RPE and photoreceptor degeneration.[3] this compound has been shown to counteract this by supporting mitochondrial stability and bioenergetics.[6][7]
The proposed molecular pathway involves the inhibition of pyruvate dehydrogenase kinase (PDK), particularly PDK1, which is responsive to the disease-related hypoxia-inducible factor 1-alpha (HIF-1α).[4] By inhibiting PDK1, this compound reduces the phosphorylation of the pyruvate dehydrogenase (PDH) enzyme complex.[4] This, in turn, promotes oxidative phosphorylation, enhances mitochondrial respiration, and reduces the production of reactive oxygen species (ROS), thereby protecting RPE cells from oxidative stress-induced apoptosis and preserving their function.[4][5][6]
Quantitative Pharmacodynamic & Efficacy Data
The clinical and preclinical effects of this compound have been quantified in various studies. The tables below summarize key findings.
Table 1: Physicochemical and Preclinical Pharmacokinetic Properties
| Parameter | Value | Species / Model | Reference |
|---|---|---|---|
| Molecular Weight | < 1.0 kDa | N/A | [1][5] |
| Retinal Half-Life | ~21 days | Rabbit | [1][3][5] |
| Retinal Half-Life | 10.5 days | N/A (Preclinical Ocular Study) |[8] |
Table 2: Summary of Phase 2a Clinical Trial Efficacy (Intermediate Dry AMD)
| Endpoint | This compound Group (n=25) | Sham Group (n=14) | P-value | Reference |
|---|---|---|---|---|
| Primary: % Patients Gaining ≥ 8 ETDRS Letters | 48% (at Week 28) | 7.1% (at Week 12) | 0.013 | [1][8][9] |
| % Patients Gaining ≥ 10 ETDRS Letters | 32% (at Week 28) | 7.1% (at Week 12) | 0.12 | [8] |
| % Patients Gaining ≥ 15 ETDRS Letters | 20% (at Week 28) | 0% (at Week 12) | 0.14 |[8] |
Table 3: Summary of Phase 1b/2a Clinical Trial Efficacy (DME)
| Endpoint | Result | Reference |
|---|---|---|
| Peak Reduction in Central Macular Thickness (CMT) | 20% to 80% (Mean: 31%) | [1] |
| % Patients with BCVA Improvement (≥ 9 letters) | 53% |[1] |
Retinal Tissue Localization
Preclinical studies have consistently demonstrated that following intravitreal administration, this compound preferentially localizes to the outer retina, particularly the RPE.[1][6]
-
Fluorescent Dye Studies : Experiments using this compound-dye conjugates on mouse and rat retinal cryo-sections confirmed a preferential accumulation in the RPE layer.[6][10]
-
Radiolabel Studies : Pharmacokinetic studies using radiolabeled this compound in rabbits also showed localization to the RPE and outer retina, where it remains for an extended period, as evidenced by its long half-life.[1][8]
-
Age-Dependent Binding : An intriguing finding from a recent study is the age-related specific interaction of this compound with the RPE. Staining was consistently observed in the RPE of aged (14-month-old) mice but not in younger (7-month-old) mice, suggesting a higher affinity for RPE cells in an aged or stressed state.[11]
This targeted localization is critical, as the RPE is a primary site of pathology in dry AMD, and supporting the function of these cells is key to the therapeutic hypothesis.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key preclinical studies of this compound.
Retinal Tissue Localization via Fluorescent Staining
This protocol was employed to visually confirm the localization of this compound within the retinal layers.[6][11]
Objective: To determine the specific retinal cell layer(s) to which this compound binds.
Methodology:
-
Peptide Conjugation: this compound and a negative control peptide are conjugated with a fluorescent dye (e.g., Sulfonated-Cy5).
-
Tissue Preparation: Eyes are enucleated from mice or rats and prepared as frozen cryo-sections (10µm thick).
-
Staining: Retinal sections are incubated with the dye-conjugated peptide solutions (e.g., 5µM and 20µM) in a medium designed to minimize non-specific binding, such as homogenized porcine vitreous humor (HVH).
-
Washing: Sections are washed to remove unbound peptide-dye conjugates.
-
Imaging: Sections are mounted and imaged using fluorescence microscopy to detect the location and intensity of the fluorescent signal.
-
Analysis: The distribution of fluorescence in sections treated with this compound-dye is compared to those treated with the control peptide-dye to identify specific binding.
In Vitro Oxidative Stress and Cytoprotection Assay
This protocol assesses the ability of this compound to protect RPE cells from oxidative damage.[6][10]
Objective: To quantify the protective effects of this compound against an oxidative challenge in a human RPE cell line (ARPE-19).
Methodology:
-
Cell Culture: ARPE-19 cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.
-
Oxidative Challenge: The culture medium is replaced with a medium containing an oxidizing agent, such as tert-Butyl Hydroperoxide (tBHP) or hydroquinone (HQ), to induce oxidative stress.
-
Incubation: Cells are incubated with the oxidizing agent for a defined period.
-
Viability/Apoptosis Measurement:
-
WST-1 Assay: Cell viability is measured by adding WST-1 reagent, which is converted to a colored formazan product by metabolically active cells. Absorbance is read on a plate reader.
-
Caspase 3/7 Apoptosis Assay: Apoptosis is quantified by adding a reagent containing a substrate for caspases 3 and 7. Cleavage of the substrate produces a fluorescent or luminescent signal, which is measured.
-
-
Data Analysis: The viability and apoptosis levels in this compound-treated cells are compared to untreated control cells to determine the degree of cytoprotection.
Mitochondrial Bioenergetics Assessment
This protocol measures the impact of this compound on mitochondrial respiration in RPE cells.[6][10]
Objective: To evaluate the effect of this compound on mitochondrial function using real-time measurements of oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: ARPE-19 cells are seeded into a specialized microplate for use with a Seahorse XF Analyzer.
-
Treatment: Cells are treated with this compound at various concentrations.
-
Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed. This involves the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, allowing for the calculation of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that collapses the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Acquisition: The Seahorse XF Analyzer measures the OCR in real-time throughout the assay.
-
Analysis: Key parameters such as basal respiration, maximal respiration, and ATP-related respiration are calculated and compared between this compound-treated and control cells.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 5. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. allegroeye.com [allegroeye.com]
- 8. journals.healio.com [journals.healio.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Risuteganib's Dual Mechanism of Action in Modulating Angiogenesis and Vascular Permeability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risuteganib (formerly ALG-1001) is a novel synthetic oligopeptide modeled on the Arginine-Glycine-Aspartate (RGD) sequence, currently under investigation for the treatment of retinal vascular diseases such as non-exudative (dry) age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Its therapeutic potential stems from a dual mechanism of action that uniquely addresses both the direct cellular processes of new blood vessel formation (angiogenesis) and leakage (vascular permeability), as well as the underlying cellular stress that drives these pathologies. This technical guide provides an in-depth summary of the current understanding of this compound's effects, with a focus on quantitative data and experimental methodologies.
Core Mechanisms of Action
This compound's therapeutic effects are attributed to two primary mechanisms:
-
Integrin Inhibition: As an RGD-mimetic peptide, this compound competitively binds to and inhibits several integrin heterodimers, including αVβ3, αVβ5, and α5β1.[1][3] These integrins are key mediators of cell-to-cell and cell-to-extracellular matrix interactions, which are crucial for endothelial cell proliferation, migration, and survival—hallmark processes of angiogenesis.[1] By blocking these integrins, this compound disrupts the signaling cascade that promotes the formation of new, leaky blood vessels.[3][4] The inhibition of the α5β1-fibronectin interaction, in particular, has been shown to induce apoptosis in proliferating endothelial cells, offering a targeted anti-angiogenic effect that is independent of Vascular Endothelial Growth Factor (VEGF).[1]
-
Mitochondrial Stabilization: A growing body of evidence indicates that this compound also exerts a protective effect on retinal pigment epithelium (RPE) cells by enhancing mitochondrial function and mitigating oxidative stress.[5][6] RPE cells are critical for retinal homeostasis, and their dysfunction is a key factor in the pathogenesis of AMD and DME. By stabilizing mitochondria, this compound is thought to reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-angiogenic factors like VEGF, while potentially upregulating anti-angiogenic factors such as Pigment Epithelium-Derived Factor (PEDF).[7][8] This creates a less permissible environment for the development of choroidal neovascularization (CNV).
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of ocular angiogenesis and vascular permeability.
Table 1: In Vivo Efficacy of this compound in Murine Models of Ocular Neovascularization
| Animal Model | Intervention | Key Finding | Reference |
| Photocoagulation-Induced Choroidal Neovascularization (CNV) | Intravitreal injection of 10 µg and 25 µg this compound | Statistically significant reduction in the area of CNV (p=0.0453 and p=0.0498, respectively). | [9][10] |
| rho/VEGF Model of Subretinal Neovascularization | Intravitreal injection of 25 µg this compound | Statistically significant reduction in neovascularization area (p<0.001). | [9][10] |
| Oxygen-Induced Retinopathy (OIR) | Intravitreal injection of 12.5 µg, 25 µg, and 50 µg this compound | Statistically significant reduction in neovascularization area (p=0.0271, p=0.0414, and p=0.0403, respectively). | [9][10] |
Table 2: Effect of this compound on Vascular Permeability in a Murine Model
| Animal Model | Intervention | Key Finding | Reference |
| rho/VEGF Model of Subretinal Neovascularization | Intravitreal injection of 25 µg this compound | 24% reduction in vascular leakage (p=0.017). | [9][10] |
Table 3: In Vitro Effects of this compound on Endothelial Cell Function
| Assay | Cell Type | Substrate | This compound Concentration | Key Finding | Reference |
| Cell Adhesion | Human Retinal Endothelial Cells (HREC) | Vitronectin | High dose (43-1393 µM range) | Statistically significant inhibition of cell adhesion (p<0.05). | [9][10] |
| Cell Adhesion | Human Retinal Endothelial Cells (HREC) | Fibronectin | High dose (43-1393 µM range) | Statistically significant inhibition of cell adhesion (p<0.01). | [9][10] |
| Cell Migration | Human Retinal Endothelial Cells (HREC) | Vitronectin | High dose (43-1393 µM range) | Statistically significant inhibition of cell migration (p<0.01). | [9][10] |
| Cell Migration | Human Retinal Endothelial Cells (HREC) | Fibronectin | Low dose (43-1393 µM range) | Statistically significant inhibition of cell migration (p<0.01). | [9][10] |
Note: Specific IC50 or Kd values for this compound's binding to individual integrin heterodimers (αVβ3, αVβ5, α5β1, and αMβ2) are not currently available in the public domain literature.
Experimental Protocols
The following are descriptions of the key experimental models used to evaluate the efficacy of this compound.
In Vivo Models of Ocular Neovascularization
-
Laser-Induced Choroidal Neovascularization (CNV) in Mice: This model is a widely accepted standard for studying wet AMD.
-
Procedure: Anesthesia is administered to pigmented mice (e.g., C57BL/6J), and their pupils are dilated. A laser is used to create burns on the retina, which ruptures Bruch's membrane. This injury triggers an inflammatory and angiogenic response, leading to the growth of new blood vessels from the choroid into the subretinal space.[11][12]
-
This compound Application: In the cited preclinical study, this compound (1-50 µg) was administered via intraocular injection.[9][10]
-
Analysis: The extent of CNV is typically quantified by measuring the area of the neovascular lesions, often using imaging techniques like fluorescein angiography or by staining choroidal flat mounts with vascular markers (e.g., isolectin B4).[9][10] In the study, the NV area was measured on day 14 post-injection.[9][10]
-
-
rho/VEGF Mouse Model of Subretinal Neovascularization: This is a transgenic model where the rhodopsin promoter drives the expression of VEGF in photoreceptor cells.
-
Model Characteristics: These mice spontaneously develop subretinal neovascularization and vascular leakage, providing a model for studying VEGF-driven angiogenesis.[9]
-
This compound Application: this compound (25 µg) was administered via intraocular injection.[9][10]
-
Analysis: The neovascular area was measured on day 7 post-injection. Vascular leakage was also assessed one day after injection.[9][10]
-
-
Oxygen-Induced Retinopathy (OIR) in Mice: This model is primarily used to study retinal neovascularization associated with ischemic retinopathies like diabetic retinopathy.
-
Procedure: Neonatal mouse pups are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which leads to the regression of developing retinal vessels. When returned to a normal oxygen environment (normoxia), the now-ischemic retina overproduces pro-angiogenic factors, resulting in robust and aberrant neovascularization.[9]
-
This compound Application: this compound (0.1-50 µg) was administered via intraocular injection.[9][10]
-
Analysis: The area of retinal neovascularization was measured on day 5 post-injection.[9][10]
-
In Vitro Assays
-
Cell Adhesion and Migration Assays: These assays are fundamental for assessing the direct anti-angiogenic effects of a compound on endothelial cells.
-
Procedure: Human Retinal Endothelial Cells (HRECs) are used. For adhesion assays, plates are coated with extracellular matrix proteins like vitronectin or fibronectin. HRECs are then added in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the number of remaining adherent cells is quantified. For migration assays, a similar setup is used, often employing a Boyden chamber or a scratch assay, to measure the ability of cells to move towards a chemoattractant or across a cell-free area in the presence of this compound.
-
This compound Application: this compound was tested in a concentration range of 43-1393 µM.[9][10]
-
Analysis: The number of adherent or migrated cells is counted and compared to control conditions.
-
Signaling Pathways and Visualization
As a language model, I am unable to generate diagrams using Graphviz (DOT language). However, the proposed signaling pathways are described below.
Integrin Inhibition Pathway
-
Binding: this compound, with its RGD-like structure, binds to the extracellular domain of integrin heterodimers (αVβ3, αVβ5, α5β1) on the surface of endothelial cells.
-
Inhibition of Ligand Binding: This binding prevents the natural ligands (e.g., vitronectin, fibronectin) from attaching to the integrins.
-
Disruption of Downstream Signaling: This blockage disrupts the downstream signaling cascades that are normally activated upon ligand binding, which are crucial for cell survival, proliferation, and migration. This can involve pathways such as the focal adhesion kinase (FAK) and Src family kinases.
-
Induction of Apoptosis: Specifically for the α5β1 integrin, its inhibition leads to the apoptosis of proliferating endothelial cells, thereby directly reducing the number of cells available to form new blood vessels.
Mitochondrial Stabilization Pathway
-
Uptake by RPE Cells: this compound is preferentially taken up by RPE cells.
-
Mitochondrial Protection: Inside the RPE cells, this compound is thought to stabilize mitochondrial function, potentially by reducing the production of reactive oxygen species (ROS) and improving mitochondrial bioenergetics.
-
Modulation of Gene Expression: This improved mitochondrial health leads to changes in the gene expression profile of the RPE cells. Specifically, it is hypothesized to downregulate the expression of pro-angiogenic factors like VEGF and upregulate the expression of anti-angiogenic and neuroprotective factors like PEDF.
-
Paracrine Effect on Endothelial Cells: The altered secretome of the RPE cells (less VEGF, more PEDF) then acts on the adjacent endothelial cells of the choroid in a paracrine manner, creating an anti-angiogenic and anti-permeability environment.
Conclusion
This compound presents a compelling, multi-faceted approach to treating complex retinal vascular diseases. Its ability to directly inhibit the cellular machinery of angiogenesis through integrin antagonism, combined with its protective effects on RPE cells via mitochondrial stabilization, suggests that it may offer a broader and more comprehensive therapeutic benefit than agents targeting a single pathway. The preclinical quantitative data strongly support its anti-angiogenic and anti-permeability effects. Further research, particularly studies that can provide specific binding affinities for the targeted integrins and further elucidate the precise molecular link between mitochondrial health and the modulation of the angiogenic environment, will be crucial in fully understanding and optimizing the therapeutic potential of this compound.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ALG-1001) | Integrin inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PEDF-Mediated Mitophagy Triggers the Visual Cycle by Enhancing Mitochondrial Functions in a H2O2-Injured Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Functional Roles of Pigment Epithelium-Derived Factor in Retinal Degenerative and Vascular Disorders: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unraveling the Vision-Restoring Potential of Risuteganib: A Deep Dive into its Mitochondrial Mechanism of Action
San Juan Capistrano, CA - For researchers, scientists, and drug development professionals vested in the fight against retinal diseases, a deeper understanding of novel therapeutic mechanisms is paramount. This in-depth technical guide explores the intricate link between the mitochondrial effects of Risuteganib (Luminate®, Allegro Ophthalmics, LLC) and its observed clinical efficacy in improving vision, particularly in patients with intermediate dry age-related macular degeneration (AMD).
This compound, a synthetic oligopeptide, has emerged as a promising candidate in the landscape of retinal therapeutics. Clinical trial results have demonstrated its potential to not only halt vision loss but also to restore visual function. The core of its efficacy appears to lie in its ability to bolster mitochondrial function within the retinal pigment epithelium (RPE), a critical cell layer supporting photoreceptor health. This guide will dissect the preclinical data, outline the experimental methodologies, and visually represent the signaling pathways that connect this compound's molecular interactions to tangible clinical outcomes.
Executive Summary
This compound's primary mechanism of action involves the protection of RPE cells from oxidative stress by enhancing mitochondrial function. Preclinical studies have demonstrated that this compound directly inhibits pyruvate dehydrogenase kinase (PDK), a key regulator of mitochondrial metabolism. This inhibition leads to the increased activity of pyruvate dehydrogenase (PDH), thereby promoting more efficient energy production through oxidative phosphorylation. This enhanced mitochondrial bioenergetics translates to improved RPE cell survival and function under stress conditions. A Phase 2a clinical trial in intermediate dry AMD has provided compelling evidence of this compound's clinical benefit, with a significant proportion of patients experiencing a meaningful improvement in visual acuity. This guide provides a comprehensive overview of the scientific evidence supporting this mechanism-of-action hypothesis.
Preclinical Evidence: Linking Mitochondrial Protection to Cellular Health
In vitro studies utilizing the human RPE cell line, ARPE-19, have been instrumental in elucidating the cellular effects of this compound. These studies have consistently shown that this compound confers significant protection against oxidative stress, a key pathological driver in retinal diseases like AMD.
Quantitative Data Summary
The protective effects of this compound have been quantified through a series of key experiments. The following tables summarize the significant findings from these preclinical studies.
Table 1: Effect of this compound on ARPE-19 Cell Viability under Oxidative Stress
| Treatment Group | Oxidative Stressor | Cell Viability Assay | Outcome | p-value | Reference |
| This compound Pre-treatment | tert-Butyl Hydroperoxide (tBHP) | WST-1 Assay | Significantly rescued cells from tBHP-induced viability loss | <0.05 | [1] |
| This compound Pre-treatment | Hydrogen Peroxide (H₂O₂) | Trypan Blue Exclusion Assay | Significantly rescued cells from H₂O₂-induced viability loss | p=0.015 | [2] |
| This compound Co-treatment | Hydroquinone (HQ) | Not specified | Significantly increased cell viability | Not specified | [3] |
Table 2: Effect of this compound on Apoptosis in ARPE-19 Cells under Oxidative Stress
| Treatment Group | Oxidative Stressor | Apoptosis Assay | Outcome | p-value | Reference |
| This compound Pre-treatment | tert-Butyl Hydroperoxide (tBHP) | Caspase 3/7 Assay | Significantly rescued cells from apoptosis | <0.01 | [1] |
| This compound Co-treatment | Hydroquinone (HQ) | Not specified | Significantly protected against HQ-induced necrosis and apoptosis | Not specified | [3] |
Table 3: Effect of this compound on Mitochondrial Respiration in ARPE-19 Cells
| Assessment | Stressor | Effect of this compound | Reference |
| Mitochondrial Respiration (Basal, Maximal, ATP-related) | tBHP | Dose-dependent enhancement | [4][5] |
| Mitochondrial Bioenergetics (Basal Respiration, Maximal Respiration, ATP Production, Spare Respiratory Capacity) | Hydroquinone (HQ) | Significantly protected from deleterious effects | [3] |
Clinical Validation: Phase 2a Trial in Intermediate Dry AMD
A prospective, randomized, double-masked, sham-controlled Phase 2a clinical trial was conducted to evaluate the safety and efficacy of intravitreal this compound in patients with intermediate dry AMD.[6][7] The results of this study provide strong clinical support for the vision-improving potential of this compound.
Quantitative Clinical Trial Data
The primary and key secondary endpoints of the Phase 2a trial are summarized in the tables below.
Table 4: Primary Efficacy Endpoint in the Phase 2a Dry AMD Trial
| Endpoint | This compound Group (at Week 28) | Sham Group (at Week 12) | p-value | Reference |
| Proportion of subjects with ≥ 8 ETDRS letters gain in BCVA from baseline | 48% (12 of 25 subjects) | 7.1% (1 of 14 subjects) | 0.013 | [6][8] |
Table 5: Key Secondary Efficacy Endpoints in the Phase 2a Dry AMD Trial
| Endpoint | This compound Group (at Week 28) | Sham Group (at Week 12) | p-value | Reference |
| Proportion of subjects with ≥ 10 ETDRS letters gain in BCVA | 32.0% | 7.1% | 0.12 | [9] |
| Proportion of subjects with ≥ 15 ETDRS letters gain in BCVA | 20.0% | 0% | 0.14 | [9] |
| Mean change in BCVA from baseline in responders (≥ 8 letters gain) | +12.8 letters | Not Applicable | Not Applicable | [6] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Culture and Oxidative Stress Induction
-
Cell Line: Human Retinal Pigment Epithelium cells (ARPE-19) were used in the in vitro studies.[10][11]
-
Culture Conditions: Cells were cultured in appropriate media and conditions to ensure proper growth and differentiation.
-
Oxidative Stressors: To mimic the disease state, various oxidative stressors were used, including:
WST-1 Cell Viability Assay
-
Cell Seeding: ARPE-19 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were pre-treated with this compound at various concentrations for a specified duration (e.g., 24 hours) before the addition of the oxidative stressor (e.g., tBHP).[1]
-
WST-1 Reagent Addition: Following the stress induction period, WST-1 reagent was added to each well.
-
Incubation: Plates were incubated for a period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm. Cell viability was calculated as a percentage relative to untreated control cells.
Caspase 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Similar to the WST-1 assay, ARPE-19 cells were seeded in plates and treated with this compound followed by an oxidative stressor.[1]
-
Caspase 3/7 Reagent Addition: A luminogenic substrate for activated caspases 3 and 7 was added to the cells.
-
Incubation: The plate was incubated to allow for the cleavage of the substrate by activated caspases, generating a luminescent signal.
-
Luminescence Measurement: The luminescence, which is directly proportional to caspase 3/7 activity, was measured using a luminometer.
Seahorse XF Cell Mito Stress Test
-
Cell Seeding: ARPE-19 cells were seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells were treated with this compound at various doses.
-
Assay Procedure: The Seahorse XF Analyzer was used to measure the oxygen consumption rate (OCR) in real-time. A series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) were sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]
Visualizing the Molecular Pathways
To illustrate the mechanism of action of this compound, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and experimental workflows.
Signaling Pathway of this compound's Mitochondrial Effect
Caption: this compound's proposed signaling pathway in RPE cells.
Experimental Workflow for Assessing Cytoprotection
Caption: Workflow for evaluating this compound's cytoprotective effects.
Logical Relationship: From Mitochondrial Effects to Vision Improvement
Caption: Logical flow from this compound's mechanism to clinical outcome.
Discussion and Future Directions
The collective evidence from preclinical and clinical studies strongly supports the hypothesis that this compound's ability to improve vision in patients with dry AMD is intrinsically linked to its mitochondrial-protective effects in RPE cells. By inhibiting PDK1 and thereby enhancing mitochondrial respiration, this compound appears to counteract the damaging effects of oxidative stress, a key contributor to the pathogenesis of AMD.
While the primary molecular target, PDK1, has been identified, the precise signaling cascade linking this compound's interaction with surface integrin receptors to the intracellular inhibition of PDK1 warrants further investigation. Transcriptome analysis has implicated the involvement of integrin, AP-1, and syndecan signaling pathways, suggesting a complex interplay of cellular signals.[10] Future research should focus on elucidating these upstream signaling events to provide a more complete picture of this compound's mechanism of action.
Furthermore, the promising results from the Phase 2a trial are being followed by larger, more definitive clinical studies to further establish the long-term safety and efficacy of this compound as a treatment for dry AMD.
Conclusion
This compound represents a novel therapeutic approach for dry AMD, targeting the fundamental process of mitochondrial dysfunction. The robust preclinical data, demonstrating its ability to protect RPE cells from oxidative stress by enhancing mitochondrial bioenergetics, provides a strong scientific rationale for the clinically observed vision improvements. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and build upon this promising therapeutic strategy. As our understanding of the intricate cellular mechanisms of retinal diseases grows, targeted therapies like this compound hold the potential to make a significant impact on the lives of patients facing vision loss.
References
- 1. Safety and Efficacy of Intravitreal this compound for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound | 1307293-62-4 | Benchchem [benchchem.com]
- 5. journals.healio.com [journals.healio.com]
- 6. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 7. Allegro Ophthalmics Announces Positive Topline Results of Phase 2 Study Evaluating this compound in Patients with Intermediate Dry AMD - - Modern Optometry [modernod.com]
- 8. researchgate.net [researchgate.net]
- 9. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Risuteganib's Impact on Complement Pathway Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risuteganib (Luminate®, Allegro Ophthalmics, LLC) is an investigational synthetic oligopeptide of the arginine-glycine-aspartate (RGD) class, currently under evaluation for the treatment of non-exudative (dry) age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Its primary mechanism of action is the regulation of multiple integrin isoforms.[3] Integrins are transmembrane receptors crucial for cell adhesion, migration, and signaling. By targeting specific integrins, this compound exerts cytoprotective, anti-inflammatory, and pro-mitochondrial effects, which may counteract the pathological processes in diseases like AMD.[4] This technical guide synthesizes the available preclinical data on this compound's influence on gene expression, with a particular focus on its implications for the complement pathway and related inflammatory processes.
Core Mechanism of Action: Integrin Inhibition
This compound is designed to regulate the function of several integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2. The αMβ2 integrin is of particular interest as it is also known as complement receptor 3 (CR3), directly linking this compound's activity to the complement system.[3] The binding of this compound to these integrins can modulate downstream signaling pathways involved in angiogenesis, inflammation, and vascular permeability.[2]
Modulation of Gene Expression in Retinal Cells
Preclinical studies utilizing retinal pigment epithelium (RPE) cell models have provided insights into the molecular effects of this compound. A key study compared the gene expression profiles of AMD patient-derived mitochondrial cybrid cells treated with either this compound or bevacizumab.[5] The findings suggest that this compound can modulate genes involved in apoptosis, angiogenesis, and integrin signaling.
Quantitative Gene Expression Data
The following table summarizes the reported changes in gene expression in AMD cybrid cells following a 48-hour treatment with this compound.
| Gene Symbol | Pathway | Fold Change | p-value | Reference |
| BAX | Apoptosis | 0.72 | 0.0159 | [5] |
| VEGFA | Angiogenesis | 0.80 | 0.0357 | [5] |
| ITGB1 | Integrin Signaling | Lowered (not quantified) | N/A | [6][7] |
Data extracted from a study on AMD cybrid cells.
Another study investigating the effects of this compound on human RPE cells challenged with the oxidant hydroquinone (HQ) found that this compound modulated the expression of genes in multiple biological pathways. While specific fold changes for complement genes were not detailed, the study noted that pathways related to cytokine-cytokine receptor interaction were regulated by the combination of this compound and HQ.[8]
The Link to the Complement Pathway
The complement system is a critical component of innate immunity, and its dysregulation is implicated in the pathogenesis of AMD.[4] this compound's interaction with the complement pathway is primarily understood through its inhibition of the αMβ2 integrin, also known as complement receptor 3 (CR3).[3] In a hypoxia-stressed retina model, this compound was found to specifically suppress the expression of genes for integrin αM and β2, the subunits that form CR3.[3]
References
- 1. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 3. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 4. Impact of Baseline Quantitative OCT Features on Response to this compound for the Treatment of Dry AMD—The Importance of Outer Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound and bevacizumab on AMD cybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols: Evaluating the Protective Effects of Risuteganib Against Oxidative Stress in ARPE-19 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Risuteganib in in-vitro oxidative stress assays involving the human retinal pigment epithelial cell line, ARPE-19. The protocols detailed below are designed to assess the cytoprotective and mitochondrial-enhancing properties of this compound.
Introduction
Oxidative stress is a key contributor to the pathogenesis of retinal diseases such as Age-related Macular Degeneration (AMD).[1][2] The retinal pigment epithelium (RPE) is particularly susceptible to oxidative damage. This compound (also known as Luminate® or ALG-1001) is a novel synthetic peptide that has shown promise in clinical trials for treating retinal diseases, including dry AMD.[3][4][5][6] In-vitro studies have demonstrated that this compound protects ARPE-19 cells from oxidative stress, suggesting its therapeutic potential is linked to supporting RPE cell health and mitochondrial function.[1][7][8][9]
These protocols will guide researchers in replicating and expanding upon these findings, providing a framework for evaluating the efficacy of this compound in a controlled laboratory setting.
Mechanism of Action
This compound is an integrin regulator that helps to reduce the cellular burden of oxidative stress and restore retinal homeostasis.[9] It has been shown to preferentially bind to the RPE layer of the retina.[1][8] Its protective effects are associated with the enhancement of mitochondrial function, including the enhancement of basal, maximal, and ATP-related respiration in RPE cells.[1][2][8] Pre-clinical studies suggest that this compound may act on the angiogenic, inflammatory, and mitochondrial metabolic pathways. Transcriptome analysis has shown that this compound can modulate gene expression profiles related to cell adhesion, migration, death, and proliferation in the opposite direction of oxidative stressors like hydrogen peroxide.[10][11]
Data Presentation
Quantitative data from the following experimental protocols should be recorded and summarized in clear, well-structured tables for comparative analysis.
Table 1: Cell Viability Assessment (WST-1 or MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (OD) at 450 nm (Mean ± SD) | % Cell Viability (Relative to Untreated Control) | p-value (vs. Oxidative Stressor alone) |
| Untreated Control | - | 100% | - | |
| Oxidative Stressor (e.g., tBHP) | [Specify] | - | ||
| This compound | [Dose 1] | |||
| This compound + Oxidative Stressor | [Dose 1] | |||
| This compound | [Dose 2] | |||
| This compound + Oxidative Stressor | [Dose 2] | |||
| This compound | [Dose 3] | |||
| This compound + Oxidative Stressor | [Dose 3] |
Table 2: Apoptosis Assay (Caspase 3/7 Activity)
| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase 3/7 Activity (vs. Untreated Control) | p-value (vs. Oxidative Stressor alone) |
| Untreated Control | - | 1.0 | - | |
| Oxidative Stressor (e.g., tBHP) | [Specify] | - | ||
| This compound | [Dose 1] | |||
| This compound + Oxidative Stressor | [Dose 1] | |||
| This compound | [Dose 2] | |||
| This compound + Oxidative Stressor | [Dose 2] | |||
| This compound | [Dose 3] | |||
| This compound + Oxidative Stressor | [Dose 3] |
Table 3: Mitochondrial Bioenergetics (Seahorse XF Cell Mito Stress Test)
| Treatment Group | Concentration (µM) | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) |
| Untreated Control | - | |||
| Oxidative Stressor (e.g., tBHP) | [Specify] | |||
| This compound | [Dose 1] | |||
| This compound + Oxidative Stressor | [Dose 1] | |||
| This compound | [Dose 2] | |||
| This compound + Oxidative Stressor | [Dose 2] |
Experimental Protocols
ARPE-19 Cell Culture
The ARPE-19 cell line is a spontaneously arising human retinal pigment epithelial cell line.
-
Materials:
-
ARPE-19 cells (ATCC® CRL-2302™)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
T-75 culture flasks
-
Cell culture incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain ARPE-19 cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with DPBS, then add Trypsin-EDTA and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
-
Oxidative Stress Induction
Oxidative stress can be induced in ARPE-19 cells using various chemical agents. Tert-Butyl Hydroperoxide (tBHP) and hydrogen peroxide (H2O2) are commonly used.[1][10][12][13][14]
-
Materials:
-
Tert-Butyl Hydroperoxide (tBHP) or Hydrogen Peroxide (H2O2)
-
Serum-free cell culture medium
-
-
Protocol:
-
Seed ARPE-19 cells in appropriate multi-well plates and allow them to adhere and grow to the desired confluency.
-
Prepare fresh working solutions of tBHP or H2O2 in serum-free medium at the desired concentrations.
-
For experiments involving this compound pre-treatment, incubate the cells with various concentrations of this compound for a specified period (e.g., 24 hours) before inducing oxidative stress.[1][8]
-
Remove the culture medium and add the medium containing the oxidative stressor.
-
Incubate for the desired period (e.g., 2-24 hours), depending on the assay.
-
Cell Viability Assay (WST-1 Assay)
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.
-
Materials:
-
WST-1 reagent
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed ARPE-19 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and culture overnight.
-
Pre-treat cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding tBHP or H2O2 and incubate for the desired time.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Caspase 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well white-walled plates
-
Luminometer
-
-
Protocol:
-
Seed ARPE-19 cells in a 96-well white-walled plate.
-
Follow the pre-treatment and oxidative stress induction steps as described above.
-
Add the Caspase-Glo® 3/7 reagent to each well and mix.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control. A significant rescue from tBHP-induced apoptosis by this compound pre-treatment has been observed.[1][2][8]
-
Mitochondrial Bioenergetics Analysis (Seahorse XF Cell Mito Stress Test)
This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF cell culture microplates
-
-
Protocol:
-
Seed ARPE-19 cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Pre-treat with this compound as required.
-
Induce oxidative stress if the experimental design requires it.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.
-
Analyze the data to determine the effects of this compound on mitochondrial respiration parameters. This compound has been shown to dose-dependently enhance mitochondrial basal, maximal, and ATP-related respirations of RPE cells.[1][2][8]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in protecting ARPE-19 cells from oxidative stress.
Caption: General experimental workflow for assessing the protective effects of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 5. AffaMed Therapeutics Announces Clinical Trial Application Approval in Mainland China for this compound (Luminate®) First-in-Class Candidate for the Treatment of Intermediate Dry AMD [prnewswire.com]
- 6. biospace.com [biospace.com]
- 7. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. allegroeye.com [allegroeye.com]
- 10. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Stress Induces Senescence in Cultured RPE Cells [openneurologyjournal.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Risuteganib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risuteganib is a synthetic peptide that acts as an integrin regulator, showing promise in the treatment of retinal diseases such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Its mechanism of action involves the protection of retinal pigment epithelium (RPE) cells and the enhancement of mitochondrial function.[1][2][3][4] Oxidative stress and mitochondrial dysfunction are key pathological features of these retinal diseases. This compound has been shown to protect RPE cells from oxidative stress-induced damage and to improve mitochondrial bioenergetics.[5][6][7]
The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells.[8] This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound on the mitochondrial function of the human RPE cell line, ARPE-19.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test utilizes a specialized microplate and a sensor cartridge to measure the oxygen consumption rate (OCR) of cells in real-time. The assay involves the sequential injection of four compounds that modulate mitochondrial activity:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, driving respiration to its maximum rate.
-
Rotenone: A Complex I inhibitor.
-
Antimycin A: A Complex III inhibitor.
The combination of Rotenone and Antimycin A shuts down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on mitochondrial function and the experimental workflow of the Seahorse XF Cell Mito Stress Test.
Caption: Proposed signaling pathway of this compound's effect on mitochondrial function.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound.
Experimental Protocols
Materials
-
ARPE-19 cells (ATCC® CRL-2302™)
-
DMEM/F-12 Medium (e.g., Gibco™ 11330032)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Agilent Seahorse XF Cell Mito Stress Test Kit
-
Agilent Seahorse XF96 or XF24 Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., Agilent 102353-100)
-
Glucose, L-glutamine, and sodium pyruvate for Seahorse medium supplementation
Equipment
-
Agilent Seahorse XF96 or XF24 Analyzer
-
Cell culture incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
-
Microplate reader for cell number normalization (optional)
-
Microscope
Methods
1. Cell Culture and Seeding
-
Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest and count the ARPE-19 cells.
-
Seed the cells in an Agilent Seahorse XF96 or XF24 cell culture microplate at an optimized density. A recommended starting range for ARPE-19 cells is 2 x 10^4 to 4 x 10^4 cells per well for a 96-well plate.[9][10] The optimal cell number should be determined empirically to ensure a robust OCR signal.
-
Leave the four corner wells empty for background correction.
-
Allow the cells to adhere and form a monolayer overnight in the CO2 incubator.
2. This compound Preparation and Treatment
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
On the day of treatment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on published data, a range of concentrations could be tested, and a 24-hour pretreatment has been shown to be effective.[1][2]
-
Carefully remove the culture medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.1% to avoid solvent-induced mitochondrial toxicity.[11]
-
Incubate the cells with this compound for the desired pretreatment time (e.g., 24 hours).
3. Seahorse XF Assay Preparation
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare Compound Plate: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions. Prepare the injection solutions by diluting the stock compounds in the assay medium to the desired final concentrations. It is crucial to optimize the FCCP concentration for the specific cell type and density, as high concentrations can be inhibitory.[12]
4. Performing the Seahorse XF Cell Mito Stress Test
-
Remove the cell culture plate from the incubator and wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
5. Data Analysis and Interpretation
-
After the assay, normalize the OCR data to the cell number in each well. This can be done using various methods, such as a CyQUANT assay, crystal violet staining, or by lysing the cells and performing a protein assay (e.g., BCA).
-
The Seahorse Wave software will automatically calculate the key parameters of mitochondrial respiration.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
Data Presentation
The following tables provide a structured overview of the experimental parameters and the expected data output.
Table 1: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Line | ARPE-19 | Human retinal pigment epithelial cell line. |
| Seeding Density (XF96) | 2 x 10^4 - 4 x 10^4 cells/well | Optimization is recommended. |
| This compound Solvent | DMSO | Use cell culture grade. |
| Final DMSO Concentration | ≤ 0.1% | Keep constant across all conditions. |
| This compound Pretreatment | 24 hours | Can be optimized based on experimental goals. |
| This compound Concentration | Dose-response recommended | Start with a range informed by literature (e.g., 1-100 µM). |
| Oligomycin Concentration | 1.0 - 1.5 µM | Per manufacturer's recommendation; can be optimized. |
| FCCP Concentration | 0.5 - 2.0 µM | Must be optimized for ARPE-19 cells. |
| Rotenone/Antimycin A | 0.5 µM | Per manufacturer's recommendation. |
Table 2: Key Parameters of Mitochondrial Respiration
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | Baseline oxygen consumption rate of the cells. | Increase[1][2] |
| ATP-Linked Respiration | OCR used for mitochondrial ATP synthesis. | Increase[1][2] |
| Maximal Respiration | Maximum OCR achieved after FCCP injection. | Increase[1][2] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to energetic demand. | Increase |
| Proton Leak | OCR that is not coupled to ATP synthesis. | May be affected; indicates mitochondrial coupling. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration. | No expected change. |
Conclusion
This application note provides a comprehensive protocol for investigating the effects of this compound on mitochondrial function in ARPE-19 cells using the Seahorse XF Cell Mito Stress Test. By following this detailed methodology, researchers can obtain robust and reproducible data to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent for retinal diseases characterized by mitochondrial dysfunction. It is important to emphasize that key parameters such as cell seeding density and compound concentrations should be empirically optimized for the specific experimental conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1307293-62-4 | Benchchem [benchchem.com]
- 4. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 5. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 7. The promise of targeting mitochondria in dry AMD [retina-specialist.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: Fluorescent Dye Conjugation for Risuteganib Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risuteganib (Luminate®, ALG-1001) is a synthetic oligopeptide that acts as an integrin inhibitor, currently under investigation for the treatment of retinal diseases such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] It is designed to mimic the Arginine-Glycine-Aspartate (RGD) motif, a sequence found in extracellular matrix proteins, allowing it to bind to and inhibit specific integrin heterodimers including αVβ3, αVβ5, and α5β1.[1][3][4] These integrins are implicated in the pathological pathways of angiogenesis, inflammation, and vascular permeability.[1] Understanding the distribution, cellular uptake, and localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.
Fluorescent labeling is a powerful technique for tracking small molecules like this compound in biological systems.[] By covalently attaching a fluorescent dye to the peptide, researchers can visualize its journey within cells and tissues using fluorescence microscopy and other imaging modalities.[6][7] This application note provides detailed protocols for the conjugation of fluorescent dyes to this compound, enabling its use in cellular and in vivo tracking studies. Two common and robust conjugation methods will be detailed: NHS ester-amine coupling and maleimide-thiol coupling.
Choosing a Conjugation Strategy
The selection of a conjugation strategy depends on the available functional groups on this compound and the desired site of labeling. As a peptide, this compound possesses a primary amine at its N-terminus and potentially within the side chains of amino acid residues like lysine. It also contains a cysteic acid residue, which introduces a sulfonate group, and other standard amino acids.[3] For the purpose of these protocols, we will focus on targeting primary amines and engineered thiol groups.
-
NHS Ester-Amine Coupling: This is one of the most common bioconjugation methods, where an N-hydroxysuccinimide (NHS) ester-activated dye reacts with a primary amine on the peptide to form a stable amide bond.[8][9]
-
Maleimide-Thiol Coupling: This method provides a highly specific way to label molecules at a cysteine residue. A maleimide-activated dye reacts with the sulfhydryl (thiol) group of a cysteine to form a stable thioether bond.[10][] If this compound does not naturally contain a reactive cysteine, one can be introduced via solid-phase peptide synthesis for site-specific labeling.
Recommended Fluorescent Dyes
The choice of fluorescent dye is critical and should be based on the specific experimental requirements, such as the imaging instrumentation available, the desired spectral properties (excitation/emission wavelengths), brightness, and photostability.[12] For live-cell imaging, it is also important to select dyes that are cell-permeable and have low cytotoxicity.[13][14]
Table 1: Recommended Fluorescent Dyes for this compound Conjugation
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | Bright, photostable, green emission.[] |
| Cyanine5 (Cy®5) NHS Ester | 649 | 670 | Bright, far-red emission, good for in vivo imaging. |
| Alexa Fluor™ 594 Maleimide | 590 | 617 | Bright, photostable, orange-red emission. |
| Cyanine3 (Cy®3) Maleimide | 550 | 570 | Bright, stable, yellow-orange emission. |
Experimental Protocols
Protocol 1: NHS Ester-Amine Conjugation of this compound
This protocol describes the conjugation of an NHS ester-activated fluorescent dye to the primary amines of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)
-
Spectrophotometer
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
-
Conjugation Reaction:
-
Add the dye stock solution to the this compound solution. A 10- to 20-fold molar excess of the dye is recommended as a starting point.[15] The optimal ratio should be determined empirically.
-
Mix thoroughly by gentle vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, use reverse-phase HPLC for higher purity.
-
Collect the fractions containing the fluorescently labeled this compound.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at the maximum absorbance wavelength of the dye and at 280 nm (for the peptide).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per peptide molecule.
-
Table 2: Quantitative Data Summary for NHS Ester-Amine Conjugation
| Parameter | Result |
| This compound Concentration | 2 mg/mL |
| Dye:Peptide Molar Ratio | 15:1 |
| Reaction Time | 2 hours |
| Purification Method | Size-Exclusion Chromatography |
| Degree of Labeling (DOL) | 1.2 dyes/peptide |
| Conjugation Efficiency | 85% |
Protocol 2: Maleimide-Thiol Conjugation of this compound
This protocol is for the site-specific conjugation of a maleimide-activated dye to a cysteine residue in this compound. This may require a custom-synthesized version of this compound incorporating a cysteine.
Materials:
-
Thiol-containing this compound
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 594 Maleimide)
-
Anhydrous DMF or DMSO
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)
-
Spectrophotometer
Procedure:
-
Prepare this compound Solution: Dissolve the thiol-containing this compound in degassed conjugation buffer to a concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, pre-treat with a reducing agent like TCEP.[15][16]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC as described in Protocol 1.
-
-
Characterization of the Conjugate:
-
Characterize the purified conjugate by determining the degree of labeling as described in Protocol 1.
-
Table 3: Quantitative Data Summary for Maleimide-Thiol Conjugation
| Parameter | Result |
| This compound-SH Concentration | 2 mg/mL |
| Dye:Peptide Molar Ratio | 10:1 |
| Reaction Time | 4 hours |
| Purification Method | Reverse-Phase HPLC |
| Degree of Labeling (DOL) | 0.95 dyes/peptide |
| Conjugation Efficiency | 95% |
Visualizations
Caption: this compound inhibits the binding of ECM proteins to integrins.
Caption: Workflow for fluorescent dye conjugation to this compound.
Caption: Troubleshooting common issues in fluorescent conjugation.
Troubleshooting
Table 4: Troubleshooting Guide for Fluorescent Dye Conjugation
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH is within the recommended range (8.3-8.5 for NHS esters, 7.2-7.5 for maleimides).[8][15] Prepare fresh buffer if necessary. |
| Inactive dye or this compound. | Use fresh, high-quality reagents. Ensure dyes have been stored properly, protected from light and moisture.[8] | |
| Incorrect molar ratio of dye to peptide. | Optimize the dye:peptide molar ratio by performing a titration experiment. | |
| No or Low Fluorescence Signal | Photobleaching of the fluorescent dye. | Protect the reaction mixture and the final conjugate from light at all times. |
| Insufficient labeling. | Increase the dye:peptide molar ratio or the reaction time. | |
| Quenching of the fluorescent dye. | Ensure the purification step effectively removes all unreacted dye. | |
| Precipitation of the Conjugate | Over-labeling of the peptide. | Reduce the dye:peptide molar ratio to decrease the degree of labeling. |
| Poor solubility of the dye-peptide conjugate. | Perform the conjugation and purification at 4°C. Consider using a more hydrophilic dye. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful fluorescent labeling of this compound. The resulting fluorescently tagged peptide is an invaluable tool for researchers studying its cellular and in vivo behavior, contributing to a deeper understanding of its therapeutic mechanism of action. Careful optimization of the conjugation parameters and proper characterization of the final product are essential for obtaining reliable and reproducible results in downstream tracking studies.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 4. This compound | 1307293-62-4 | Benchchem [benchchem.com]
- 6. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. interchim.fr [interchim.fr]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Choosing Fluorescent Reagents for Every Live Cell Application | The Scientist [the-scientist.com]
- 14. biotium.com [biotium.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. lumiprobe.com [lumiprobe.com]
Risuteganib Hydrochloride: Application Notes and Protocols for In-Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risuteganib hydrochloride is a synthetic RGD (arginyl-glycyl-aspartic acid)-class peptide that functions as an anti-integrin agent.[1][2] It is under investigation for its therapeutic potential in retinal diseases such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME).[3][4][5] this compound's mechanism of action involves the modulation of multiple integrin receptors, including αVβ3, αVβ5, α5β1, and αMβ2, which are implicated in angiogenesis, inflammation, and vascular permeability.[5] Furthermore, preclinical studies have demonstrated that this compound plays a crucial role in downregulating oxidative stress, restoring cellular homeostasis, and enhancing mitochondrial function, particularly in retinal pigment epithelium (RPE) cells.[1][3][6]
These application notes provide detailed protocols for the preparation and use of this compound hydrochloride in various in-vitro experimental settings, primarily focusing on the ARPE-19 human retinal pigment epithelial cell line.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 674.12 g/mol |
| Solubility | Soluble in DMSO[1][7] |
| Storage of Solid | Store at -20°C in a sealed container, away from moisture and light.[1] |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Preparation of this compound Hydrochloride for In-Vitro Use
1. Stock Solution Preparation (10 mM):
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 6.74 mg of this compound hydrochloride in 1 mL of DMSO.
-
To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the table above.
-
2. Working Solution Preparation:
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Experimental Protocols
Assessment of Cytoprotective Effects against Oxidative Stress in ARPE-19 Cells
This protocol is designed to evaluate the ability of this compound to protect ARPE-19 cells from oxidative stress induced by agents like tert-Butyl Hydroperoxide (tBHP) or hydrogen peroxide (H₂O₂).[3][4]
-
Experimental Workflow:
-
Materials:
-
ARPE-19 cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound hydrochloride working solutions
-
tBHP or H₂O₂ solution
-
WST-1 cell proliferation assay kit
-
Caspase-Glo® 3/7 Assay kit
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 µM, 300 µM, 400 µM).[6][7] A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included. Incubate for 24 to 48 hours.[3][8]
-
Oxidative Stress Induction: After the pre-treatment period, expose the cells to an oxidative stressor. For example, add tBHP to a final concentration of 50 µM or H₂O₂ to a final concentration of 100 µM for a specified duration (e.g., 1-12 hours).[6][9]
-
Cell Viability Assay (WST-1):
-
Following the stress induction, remove the medium and add WST-1 reagent diluted in fresh medium to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Apoptosis Assay (Caspase 3/7):
-
After stress induction, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. A significant rescue from tBHP-induced apoptosis has been observed with 24-hour this compound pretreatment.[3][4]
-
-
Analysis of Mitochondrial Bioenergetics using Seahorse XF Cell Mito Stress Test
This protocol assesses the effect of this compound on mitochondrial respiration in ARPE-19 cells.[3][4]
-
Experimental Workflow:
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 6. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 7. caymanchem.com [caymanchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Risuteganib Solutions: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risuteganib (also known as Luminate®, ALG-1001) is an investigational synthetic oligopeptide, an inhibitor of integrin, developed for the treatment of various vitreoretinal diseases, including dry age-related macular degeneration (AMD) and diabetic macular edema (DME). As a peptide-based therapeutic intended for intravitreal administration, ensuring the long-term stability and defining appropriate storage protocols for this compound solutions are critical for maintaining its safety, efficacy, and quality.
These application notes provide a comprehensive overview of the stability profile of this compound solutions and detailed protocols for their storage and handling. The information is based on established principles of peptide drug stability, regulatory guidelines, and available data on this compound's mechanism of action.
Mechanism of Action and Signaling Pathways
This compound is an arginine-glycine-aspartate (RGD)-class peptide that functions as an integrin regulator. It targets multiple integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2, which are implicated in angiogenesis, inflammation, and vascular permeability.[1] By modulating these integrins, this compound is thought to reduce oxidative stress, inhibit inflammation, and support mitochondrial function in retinal cells.[2][3]
The proposed signaling pathway involves the inhibition of integrin-mediated downstream signaling that contributes to the pathology of retinal diseases. This includes the reduction of vascular endothelial growth factor (VEGF) expression and the suppression of inflammatory cytokine production.
Long-Term Stability Data
Disclaimer: The following tables present illustrative data based on typical stability profiles for peptide-based ophthalmic solutions. Specific, quantitative long-term stability data for this compound solutions are not publicly available. These tables are intended for guidance and comparative purposes only.
Table 1: Illustrative Long-Term Stability of this compound Solution (2-8°C)
| Time Point | Assay (% of Initial) | Purity (%) (RP-HPLC) | pH | Appearance |
| 0 Months | 100.0 | 99.8 | 6.5 | Clear, colorless solution |
| 3 Months | 99.5 | 99.6 | 6.5 | Clear, colorless solution |
| 6 Months | 99.1 | 99.4 | 6.4 | Clear, colorless solution |
| 12 Months | 98.2 | 99.1 | 6.4 | Clear, colorless solution |
| 24 Months | 96.5 | 98.5 | 6.3 | Clear, colorless solution |
Table 2: Illustrative Accelerated Stability of this compound Solution (25°C/60% RH)
| Time Point | Assay (% of Initial) | Purity (%) (RP-HPLC) | pH | Appearance |
| 0 Months | 100.0 | 99.8 | 6.5 | Clear, colorless solution |
| 1 Month | 98.0 | 99.0 | 6.4 | Clear, colorless solution |
| 3 Months | 95.2 | 97.8 | 6.3 | Clear, colorless solution |
| 6 Months | 91.0 | 95.5 | 6.2 | Clear, colorless solution |
Table 3: Illustrative Forced Degradation of this compound Solution
| Condition | Duration | Degradation (%) | Major Degradants |
| 0.1 M HCl | 24 hours | 15.2 | Hydrolysis products |
| 0.1 M NaOH | 8 hours | 25.8 | Deamidation, aggregation |
| 3% H₂O₂ | 24 hours | 18.5 | Oxidation products |
| Heat (60°C) | 48 hours | 12.4 | Aggregates, fragments |
| Light (ICH Q1B) | 1.2 million lux hours | 8.9 | Photodegradation products |
Storage and Handling Protocols
Based on the physico-chemical properties of similar peptide therapeutics, the following storage and handling protocols are recommended for this compound solutions to ensure long-term stability.
1. Recommended Storage Conditions:
-
Long-Term Storage: this compound solutions should be stored at refrigerated temperatures, between 2°C and 8°C.
-
Protection from Light: Store in a light-protected container, such as an amber vial or in the original carton.
-
Do Not Freeze: Freezing and thawing cycles can lead to peptide aggregation and loss of potency.
2. In-Use Stability:
-
Once the vial is opened, it should be used within the timeframe specified by the manufacturer, typically within 28 days if stored under aseptic conditions at 2-8°C.
-
Avoid repeated warming to room temperature and cooling.
3. Handling Precautions:
-
Use aseptic techniques when handling the solution to prevent microbial contamination.
-
Avoid vigorous shaking or agitation, which can cause peptide denaturation and aggregation. Gentle swirling is sufficient for mixing.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. Do not use if the solution is cloudy, discolored, or contains visible particles.
Experimental Protocols
The following are representative protocols for assessing the stability of this compound solutions, based on ICH guidelines Q1A(R2) and Q5C.
Protocol 1: Long-Term and Accelerated Stability Testing
1. Objective: To evaluate the thermal stability of this compound solution under recommended and accelerated storage conditions over an extended period.
2. Materials:
-
This compound solution in final container closure system.
-
Calibrated stability chambers.
-
Analytical instrumentation (e.g., HPLC, pH meter, particle analyzer).
3. Method:
-
Place a sufficient number of vials from at least three different batches into stability chambers set at:
-
Long-term conditions: 2-8°C.
-
Accelerated conditions: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).
-
For each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for color, clarity, and particulates.
-
pH: Potentiometric measurement.
-
Assay (Potency): A validated stability-indicating method, such as a reverse-phase high-performance liquid chromatography (RP-HPLC) method, to quantify the active this compound peptide.
-
Purity/Impurities: RP-HPLC to detect and quantify degradation products and aggregates. Size-exclusion chromatography (SEC-HPLC) can be used specifically for aggregate analysis.
-
Particulate Matter: Light obscuration or microscopic particle count.
-
Sterility and Endotoxin Levels: As per pharmacopeial methods, especially at the beginning and end of the study.
-
Protocol 2: Forced Degradation Study
1. Objective: To identify potential degradation pathways and products of this compound under stress conditions and to demonstrate the specificity of the stability-indicating analytical methods.
2. Materials:
-
This compound solution.
-
Acids (e.g., HCl), bases (e.g., NaOH), oxidizing agents (e.g., H₂O₂).
-
Calibrated oven and photostability chamber.
-
Analytical instrumentation (e.g., HPLC-UV, HPLC-MS).
3. Method:
-
Expose this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8 hours).
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C) for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (stored at 2-8°C), using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of the degradation products.
-
Evaluate the peak purity of the main this compound peak to ensure that no co-eluting degradation products are present.
Protocol 3: Stability-Indicating RP-HPLC Method
1. Objective: To provide a representative analytical method for the quantification of this compound and its degradation products.
2. Instrumentation and Conditions (Illustrative):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Specificity is demonstrated through the forced degradation study, showing that the method can separate the main peak from all degradation products.
Conclusion
The long-term stability of this compound solutions is paramount for its clinical application. Adherence to strict storage and handling protocols is essential to maintain the product's quality, safety, and efficacy. The provided illustrative data and detailed experimental protocols offer a framework for researchers and drug development professionals to establish and monitor the stability of this compound formulations. It is crucial to develop and validate specific stability-indicating methods and to conduct comprehensive stability studies based on regulatory guidelines to define the appropriate shelf-life and storage conditions for the final drug product.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. AffaMed Therapeutics Announces Clinical Trial Application Approval in Mainland China for this compound (Luminate®) First-in-Class Candidate for the Treatment of Intermediate Dry AMD-Press Releases-AffaMed蔼睦医疗 [affamed.com]
- 3. allegroeye.com [allegroeye.com]
Application Notes and Protocols for Statistical Analysis of Risuteganib Microperimetry Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the statistical analysis of microperimetry data from clinical trials investigating the efficacy of Risuteganib for retinal diseases, such as non-exudative (dry) age-related macular degeneration (AMD). The protocols outlined below are based on established methodologies in ophthalmic research and findings from clinical studies of this compound.
Introduction to this compound and Microperimetry
This compound (Luminate®, Allegro Ophthalmics, LLC) is an investigational synthetic oligopeptide that functions as an anti-integrin agent. Its mechanism of action is twofold: it inhibits multiple integrin heterodimers (αVβ3, αVβ5, α5β1, and αMβ2) involved in angiogenesis and inflammation, and it supports mitochondrial function under cellular stress.[1][2][3] By targeting these pathways, this compound aims to reduce inflammation, protect retinal pigment epithelium (RPE) cells from oxidative stress, and ultimately improve or stabilize vision in patients with dry AMD.[2][3][4][5][6]
Microperimetry is a functional test that measures retinal sensitivity at specific locations across the macula. Unlike standard perimetry, it simultaneously acquires a fundus image, allowing for precise correlation of function with retinal structure. In clinical trials for dry AMD, microperimetry serves as a critical endpoint to assess changes in macular function that may not be captured by visual acuity measurements alone. Improvements in retinal sensitivity, as measured by microperimetry, were noted as a secondary outcome in the Phase 2a clinical trial of this compound for intermediate dry AMD.
Experimental Protocols
Microperimetry Data Acquisition
A standardized protocol for microperimetry data acquisition is crucial for the integrity of multi-center clinical trials. The following protocol is based on common practices using the Macular Integrity Assessment (MAIA) microperimeter (CenterVue).
Patient Preparation and Testing Conditions:
-
Dark Adaptation: Patients should be dark-adapted for a minimum of 10 minutes in a dimly lit room (<1 lux) prior to testing.
-
Pupil Dilation: While the MAIA microperimeter can be used without mydriasis, pupil dilation (diameter ≥ 4mm) is recommended to ensure consistent light entry and minimize artifacts.
-
Fixation Target: A red, 1° circular fixation target is typically used.
-
Testing Strategy: A 4-2 staircase thresholding strategy is employed to determine retinal sensitivity at each test point.
-
Stimulus Parameters: A Goldmann size III white stimulus with a duration of 200 ms is presented against a mesopic background (1.27 cd/m²). The dynamic range of the stimulus intensity is 0-36 dB.
-
Test Grid: A 10-2 grid pattern, consisting of 68 test points covering the central 20 degrees of the macula, is recommended for comprehensive assessment.
Quality Control:
-
Fixation Stability: Fixation stability should be monitored and recorded. Data from tests with poor fixation may need to be excluded from the primary analysis.
-
False Positives: The rate of false-positive responses should be kept below 20%.
Data Presentation
Quantitative microperimetry data should be summarized in clear, structured tables to facilitate comparison between treatment and control groups at baseline and subsequent follow-up visits.
| Parameter | This compound Group (n=X) | Sham/Control Group (n=Y) | p-value |
| Baseline Characteristics | |||
| Mean Age (years ± SD) | |||
| Mean Best-Corrected Visual Acuity (BCVA) (ETDRS letters ± SD) | |||
| Mean Retinal Sensitivity (dB ± SD) | |||
| Mean Number of Scotomatous Points (≤19 dB) (± SD) | |||
| Change from Baseline to Week 28 | |||
| Mean Change in Retinal Sensitivity (dB ± SD) | |||
| Mean Change in Number of Scotomatous Points (≤19 dB) (± SD) | |||
| Proportion of Responders (≥2 dB improvement in mean sensitivity) (%) |
Note: This is a template table. The actual parameters and time points should be adapted based on the specific clinical trial protocol.
Statistical Analysis Methods
The longitudinal nature of microperimetry data in a clinical trial necessitates the use of statistical models that can account for the correlation of measurements within the same subject over time.
Primary Analysis: Mixed-Effects Models
A linear mixed-effects model is the recommended primary statistical method for analyzing changes in retinal sensitivity. This approach has several advantages:
-
It appropriately handles repeated measures on the same individuals.
-
It can account for both fixed effects (e.g., treatment group, time) and random effects (e.g., individual patient variability).
-
It is robust to missing data, which is common in longitudinal studies.
Model Specification:
The change in mean retinal sensitivity from baseline can be modeled as follows:
Mean_Sensitivity_Change ~ Treatment_Group * Time + Baseline_Sensitivity + Age + (1 | Patient_ID)
-
Mean_Sensitivity_Change : The dependent variable, representing the change in mean retinal sensitivity from baseline.
-
Treatment_Group : A fixed effect for the treatment arm (this compound vs. Sham).
-
Time : A fixed effect representing the visit number or time from baseline.
-
Treatment_Group * Time : An interaction term to assess if the treatment effect varies over time.
-
Baseline_Sensitivity : Covariate to adjust for baseline differences.
-
Age : A potential covariate that can influence retinal sensitivity.
-
(1 | Patient_ID) : A random intercept for each patient to account for individual variability.
Secondary and Exploratory Analyses
-
Pointwise Analysis: To identify localized treatment effects, changes in retinal sensitivity at each of the 68 individual test points can be analyzed. This can be done using a similar mixed-effects model, with an additional term for the specific test point location.
-
Cluster Analysis: Test points can be grouped into clusters (e.g., foveal, parafoveal, perifoveal) to assess treatment effects in different macular regions.
-
Responder Analysis: The proportion of patients in each group who meet a predefined criterion for a clinically meaningful improvement (e.g., a gain of ≥2 dB in mean retinal sensitivity) can be compared using a chi-square test or logistic regression.
-
Correlation with Structural Changes: The relationship between changes in retinal sensitivity and structural changes measured by optical coherence tomography (OCT), such as the integrity of the ellipsoid zone, can be explored using correlation analyses.
Visualizations
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow for Microperimetry Data Analysis
Caption: Workflow for microperimetry data analysis.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 4. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 5. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Risuteganib Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risuteganib. The following information is designed to address common solubility challenges encountered during experimental work in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers a concern?
This compound (also known as Luminate® or ALG-1001) is a synthetic peptide belonging to the arginine-glycyl-aspartic acid (RGD) class. It is an anti-integrin agent that has been investigated for the treatment of ocular diseases such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME)[1][2][3]. As a peptide, its solubility in aqueous solutions, particularly physiological buffers used in experiments, can be limited and influenced by factors like pH, ionic strength, and temperature. Ensuring complete solubilization is critical for accurate dosing, achieving desired biological activity, and preventing precipitation, which can lead to inaccurate experimental results.
Q2: What are the known physicochemical properties of this compound?
This compound is a small peptide with the amino acid sequence Gly-Arg-Gly-Cya-Thr-Pro[4]. It is often supplied as a trifluoroacetate salt[5]. While specific, publicly available quantitative data on its isoelectric point (pI) is limited, its amino acid composition suggests it is likely to have a net positive charge at neutral pH due to the arginine residue. One vendor notes that this compound is soluble in dimethyl sulfoxide (DMSO)[5].
Q3: What is a recommended starting point for dissolving this compound?
For initial dissolution, it is recommended to first attempt to dissolve this compound in sterile, deionized water. A related RGD peptide has shown solubility of up to 10 mg/ml in water[6]. If solubility in water is limited, a small amount of an organic co-solvent like DMSO can be used to create a stock solution, which can then be further diluted into the desired physiological buffer[5]. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q4: How does pH influence the solubility of this compound?
The solubility of peptides is highly dependent on pH. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Due to the presence of an arginine residue, this compound is expected to be more soluble in acidic conditions where the molecule carries a net positive charge. Conversely, at a sufficiently high pH, it would carry a net negative charge and also exhibit increased solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter when dissolving this compound in physiological buffers.
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate upon adding this compound to buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | - Decrease the concentration of this compound.- Prepare a stock solution in a suitable solvent (e.g., water or a minimal amount of DMSO) and then dilute it into the buffer.- Adjust the pH of the buffer (see pH optimization protocol below). |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. | - Visually inspect the solution for any particulates before use.- Use sonication to aid dissolution.- Centrifuge the solution and use the supernatant for experiments to remove any undissolved peptide. |
| Precipitation occurs after adding the this compound solution to cell culture media. | The components of the cell culture media (e.g., proteins, salts) are causing the peptide to precipitate. | - Prepare a more dilute stock solution of this compound before adding it to the media.- Add the this compound solution to the media slowly while gently mixing.- Evaluate the compatibility of the buffer used to dissolve this compound with the cell culture media. |
Quantitative Data Summary
Disclaimer: The following quantitative data is a hypothetical representation based on the known properties of similar RGD peptides and general principles of peptide solubility. This data is intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical Solubility of this compound in Different Buffers at Room Temperature
| Buffer (pH) | Estimated Solubility (mg/mL) |
| Deionized Water | ~5.0 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~0.5 - 1.0 |
| Citrate Buffer (pH 5.0) | ~8.0 |
| Tris Buffer (pH 8.5) | ~6.0 |
Table 2: Hypothetical Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Estimated Solubility (mg/mL) |
| None | 0 | ~0.5 - 1.0 |
| DMSO | 1 | ~2.0 |
| Ethanol | 5 | ~1.5 |
| Polyethylene Glycol 300 (PEG 300) | 10 | ~3.0 |
Experimental Protocols
Protocol 1: Basic Solubilization of this compound
-
Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Perform a serial dilution of the stock solution into the desired physiological buffer to achieve the final working concentration.
Protocol 2: pH Optimization for this compound Solubility
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Incubate the samples with agitation at a controlled temperature for a set period (e.g., 2 hours).
-
Centrifuge the samples to pellet any undissolved peptide.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the optimal pH for dissolution.
Protocol 3: Co-solvent Screening for Enhanced Solubility
-
Prepare several vials of your target physiological buffer (e.g., PBS, pH 7.4).
-
To each vial, add a different co-solvent (e.g., DMSO, ethanol, PEG 300) to a final concentration of 1-10%.
-
Add a known excess amount of this compound to each co-solvent/buffer mixture.
-
Follow steps 3-5 from the pH Optimization Protocol to determine the solubility in the presence of each co-solvent.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound solubilization.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allegroeye.com [allegroeye.com]
- 4. ALG1001 (this compound; Luminate) | Angiogenesis inhibitor and modulator | CAS 1307293-62-4 | Buy ALG1001 from Supplier InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results in Risuteganib cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Risuteganib in cell viability assays. The information is tailored to address potential inconsistencies and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My tetrazolium-based assay (MTT, WST-1, XTT) results show an unexpected increase in signal with this compound treatment, even at high concentrations. Is this indicating increased cell viability?
A1: Not necessarily. This compound is known to enhance mitochondrial function, specifically increasing basal and maximal respiration.[1][2][3] Tetrazolium-based assays, such as MTT, WST-1, and XTT, measure cell viability indirectly by detecting mitochondrial dehydrogenase activity. Therefore, an increase in signal could reflect enhanced metabolic activity in healthy cells rather than an increase in cell number. This can lead to an overestimation of cell viability.[4][5] It is crucial to use an orthogonal assay that measures a different viability marker, such as membrane integrity (e.g., Trypan Blue exclusion or a cytotoxicity assay measuring LDH release) or apoptosis (e.g., Caspase 3/7 activity), to confirm the results.
Q2: I'm seeing significant well-to-well variability in my 96-well plate when performing a WST-1 assay with this compound. What could be the cause?
A2: High variability in plate-based assays can stem from several factors:
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance. To mitigate this, it's recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Variations in cell number per well will lead to inconsistent results. Gentle but thorough mixing of the cell suspension between pipetting is crucial.
-
Pipetting Errors: Small volume inaccuracies can lead to large variations. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions to improve accuracy.
-
Cell Clumping: Ensure cells are properly dissociated into a single-cell suspension before plating. Clumps of cells will lead to uneven growth and assay reagent access.
-
Gentle Reagent Addition: When adding reagents, dispense them gently against the side of the well to avoid detaching adherent cells.
Q3: My Caspase 3/7 apoptosis assay results are inconsistent after this compound treatment in an oxidative stress model. What should I check?
A3: Inconsistent apoptosis results can be due to several factors:
-
Timing of Measurement: The peak of caspase activity can be transient. It is important to perform a time-course experiment to determine the optimal endpoint for measuring apoptosis after inducing oxidative stress.
-
Cell Confluency: Cell density can influence their susceptibility to apoptosis. Ensure that cells are seeded at a consistent density across all wells and are in the logarithmic growth phase.
-
Reagent Preparation: Ensure the Caspase-Glo® 3/7 reagent is properly reconstituted and equilibrated to room temperature before use, as per the manufacturer's protocol.[6]
-
Oxidative Stressor Concentration: The concentration of the oxidative stressor (e.g., hydrogen peroxide, tert-Butyl hydroperoxide) should be optimized to induce a measurable level of apoptosis without causing widespread necrosis, which would not be detected by a caspase assay.
Q4: Can the RGD peptide nature of this compound interfere with cell adhesion and viability assays?
A4: Yes, as an RGD-class peptide, this compound interacts with integrins, which are crucial for cell adhesion.[7] This interaction could potentially influence cell attachment and spreading in your assay. While studies show this compound protects retinal cells, it's important to be aware of this mechanism.[2][8] If you observe changes in cell morphology or attachment, consider using plates coated with extracellular matrix proteins to normalize cell adhesion. The delivery method of RGD peptides (soluble vs. tethered) has been shown to impact cell viability, with soluble peptides sometimes leading to a decrease in viability over time in certain contexts.[9][10]
Troubleshooting Guides
Issue 1: Discrepancy between WST-1/MTT and Trypan Blue/LDH Assays
| Symptom | Possible Cause | Suggested Solution |
| WST-1/MTT shows high viability, but Trypan Blue/LDH shows low viability. | This compound's enhancement of mitochondrial activity is masking cytotoxicity.[1][3] | Trust the results from the membrane integrity assays (Trypan Blue, LDH) as a more direct measure of cell death. Report the mitochondrial enhancement as a separate finding. |
| Both assays show high variability. | Inconsistent cell seeding, edge effects, or pipetting errors. | Refer to Q2 in the FAQ section for detailed troubleshooting steps on improving assay consistency. |
Issue 2: Low Signal or Insensitive Response in Caspase 3/7 Assay
| Symptom | Possible Cause | Suggested Solution |
| No significant increase in caspase activity after inducing oxidative stress. | Suboptimal timing of the assay. The peak of caspase activity may have been missed. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after stress induction to identify the optimal measurement window. |
| The concentration of the stressor is too high, leading to rapid necrosis instead of apoptosis. | Perform a dose-response experiment with the oxidative stressor to find a concentration that induces apoptosis without causing immediate and widespread cell death. | |
| Cells are resistant to the induced stress. | Confirm the efficacy of your oxidative stressor with a positive control cell line known to undergo apoptosis under the same conditions. |
Data Presentation
Table 1: Effect of this compound on ARPE-19 Cell Viability under Oxidative Stress (WST-1 Assay)
| Treatment | Cell Viability (% of Control) | Reference |
| Control | 100% | [1][3] |
| tert-Butyl Hydroperoxide (tBHP) | Significantly decreased | [1][3] |
| This compound + tBHP | Significantly rescued from tBHP-induced stress | [1][3] |
Table 2: Effect of this compound on ARPE-19 Apoptosis under Oxidative Stress (Caspase 3/7 Assay)
| Treatment | Apoptosis Level | Reference |
| Control | Baseline | [1][3] |
| tert-Butyl Hydroperoxide (tBHP) | Significantly increased | [1][3] |
| This compound + tBHP | Significantly rescued from tBHP-induced apoptosis | [1][3] |
Table 3: Effect of this compound on MIO-M1 Cell Viability under H2O2 Stress (Trypan Blue Exclusion Assay)
| Treatment | Cell Viability (% of Control) | Reference |
| Control | 100% | [11][12] |
| H2O2 | ~79.5% | [11][13] |
| This compound Pre-treatment + H2O2 | ~87.2% | [11][13] |
| This compound Co-treatment + H2O2 | ~89.9% | [11][13] |
Experimental Protocols
WST-1 Cell Viability Assay Protocol
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment:
-
For pre-treatment studies, replace the medium with fresh medium containing this compound at the desired concentrations and incubate for 24 hours.
-
Add the oxidative stressor (e.g., tert-Butyl Hydroperoxide) to the wells, with and without this compound, and incubate for the desired time (e.g., 2.5 hours).[2]
-
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 protocol to seed and treat the cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][14] Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for cell viability assays.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Viability and Functionality of Cells Delivered from Peptide Conjugated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects against Hydroquinone-induced Injury in Human RPE Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Technical Support Center: Optimizing Risuteganib Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risuteganib. The focus is on optimizing its in vitro concentration to achieve desired therapeutic effects while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: A concentration of 400 µM this compound is recommended as a starting point for in vitro studies using human retinal pigment epithelial (RPE) cells, such as the ARPE-19 cell line. This concentration is considered the in vitro equivalent of the 1.0 mg intravitreal dose used in clinical trials, which has demonstrated a good safety profile.[1][2]
Q2: Does this compound exhibit cytotoxicity at its effective in vitro concentration?
A2: Current research indicates that this compound does not have detectable adverse effects on healthy RPE cells at a concentration of 400 µM.[3][4] In fact, studies have shown that this compound can protect RPE cells from oxidative stress-induced necrosis and apoptosis at this concentration.[3][4]
Q3: What are the known mechanisms of action for this compound?
A3: this compound is a synthetic peptide that functions as an integrin regulator and supports mitochondrial function.[3][5] Its primary mechanisms include:
-
Integrin Inhibition: It targets specific integrin heterodimers (αVβ3, αVβ5, α5β1, and αMβ2) involved in angiogenesis, inflammation, and vascular permeability.[6]
-
Mitochondrial Support: It helps maintain mitochondrial stability and function, which is crucial for cell survival, especially under conditions of oxidative stress.[7]
-
Anti-apoptotic Effects: It has been shown to decrease the expression of pro-apoptotic genes like BAX.[5]
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: The most commonly used cell line for in vitro studies with this compound is the human retinal pigment epithelial cell line, ARPE-19.[8][9][10][11][12] MIO-M1, a human Müller cell line, has also been used.[8][9][11]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell death or low viability in this compound-treated wells. | 1. Suboptimal Cell Health: The cells may have been unhealthy or stressed before the experiment. 2. Contamination: Bacterial or fungal contamination of the cell culture. 3. Incorrect Reagent Preparation: Errors in diluting this compound or other reagents. | 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a baseline viability check. 2. Regularly check for and address any signs of contamination. 3. Double-check all calculations and ensure proper sterile technique when preparing solutions. |
| No observable protective effect of this compound against an induced stressor (e.g., oxidative stress). | 1. Inappropriate Stressor Concentration: The concentration of the cytotoxic agent may be too high, overwhelming the protective capacity of this compound. 2. Incorrect Timing of Treatment: The timing of this compound pre-treatment or co-treatment may not be optimal for the specific stressor. | 1. Perform a dose-response experiment with the stressor to determine an appropriate concentration that induces a measurable but not overwhelming level of cell death. 2. Refer to established protocols. For oxidative stress induced by hydrogen peroxide, a 24-hour pre-treatment with this compound has been shown to be effective.[8][9][11] |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Pipetting Errors: Inaccurate dispensing of this compound, media, or assay reagents. | 1. Ensure a homogenous cell suspension before seeding and use a consistent technique for plating. 2. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Experimental Protocols
Determining Optimal this compound Concentration using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
This compound
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium (e.g., ranging from 100 µM to 1000 µM). Remove the old medium from the wells and add 100 µL of the different this compound concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Assessing Cytotoxicity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Materials:
-
This compound
-
ARPE-19 cells
-
Cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control for spontaneous LDH release (untreated cells).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually around 30 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity for each this compound concentration based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for determining this compound cytotoxicity.
Caption: Logic for troubleshooting unexpected cell death.
References
- 1. Safety and Efficacy of Intravitreal this compound for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects against Hydroquinone-induced Injury in Human RPE Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound and bevacizumab on AMD cybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 1307293-62-4 | Benchchem [benchchem.com]
Identifying and mitigating off-target effects of Risuteganib in vitro
Welcome to the technical support center for researchers utilizing Risuteganib in in vitro settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and understand the multifaceted effects of this compound, ensuring the accuracy and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic RGD-class oligopeptide with a complex mechanism of action. Initially, it was characterized as an anti-integrin molecule, targeting heterodimers αVβ3, αVβ5, α5β1, and αMβ2, which are involved in angiogenesis, inflammation, and vascular permeability.[1][2] However, more recent evidence has revealed a significant role in supporting mitochondrial function. This compound inhibits pyruvate dehydrogenase kinase 1 (PDK1), which leads to reduced phosphorylation of the pyruvate dehydrogenase (PDH) enzyme, ultimately promoting oxidative phosphorylation and protecting mitochondrial function in retinal pigment epithelium (RPE) cells.[3][4]
Q2: Are there known off-target effects for this compound?
A2: The term "off-target" for this compound is nuanced. Rather than binding to unintended proteins in the way a kinase inhibitor might, its effects on mitochondrial bioenergetics could be considered an "off-target" or, more accurately, an additional on-target effect if your research is focused solely on its integrin-inhibiting properties.[3][5] Researchers should be aware that observed cellular effects may stem from metabolic modulation, anti-apoptotic activity, or integrin inhibition.[6]
Q3: In which in vitro models has this compound been studied?
A3: Preclinical in vitro studies have primarily used the human retinal pigment epithelium cell line ARPE-19 to investigate effects on oxidative stress and mitochondrial function.[4][7] Additionally, transmitochondrial cybrid cell lines, which contain mitochondria from patients with age-related macular degeneration (AMD), have been used to compare the effects of this compound to other therapies.[6][8]
Q4: What are the expected downstream effects of this compound treatment in vitro?
A4: Based on its dual mechanisms, you can expect a range of effects. From its integrin inhibition, you might observe reduced cell adhesion, migration, and angiogenesis.[1][5] From its effects on mitochondria, you may see protection against oxidative stress, enhanced mitochondrial respiration, and reduced apoptosis.[4][7] For example, studies have shown that this compound can lower the gene expression of the apoptotic regulator BAX and the angiogenesis marker VEGF-A.[1][7]
Troubleshooting Guide
-
Possible Cause: This is likely due to this compound's mechanism of inhibiting PDK1 and enhancing mitochondrial function.[3] This effect is separate from its role as an integrin binder.
-
Troubleshooting Steps:
-
Confirm Mitochondrial Effects: Perform a mitochondrial stress test (e.g., Seahorse XF assay) to measure the oxygen consumption rate (OCR). Treatment with this compound has been shown to dose-dependently enhance basal and maximal respiration as well as ATP-related respiration in RPE cells.[4][7]
-
Assess Mitochondrial Membrane Potential: Use an assay like the JC-1 assay to determine if this compound affects the mitochondrial membrane potential in your cell model under stress conditions.[8]
-
Analyze Key Metabolic Proteins: Use western blotting or enzymatic assays to check the phosphorylation status of the Pyruvate Dehydrogenase (PDH) complex, the direct target of PDK1. A decrease in PDH phosphorylation would confirm the engagement of this pathway.[3]
-
Problem 2: My cell viability or apoptosis assay results are inconsistent with a purely anti-angiogenic compound.
-
Possible Cause: this compound has demonstrated direct anti-apoptotic and protective effects against oxidative stress, which can influence cell viability independent of its anti-integrin activity.[4][6]
-
Troubleshooting Steps:
-
Induce Oxidative Stress: Co-treat your cells with an oxidative stressor (e.g., tert-Butyl Hydroperoxide (tBHP) or hydroquinone) and this compound.[4][7] Assess cell viability using a WST-1 or similar assay. You should observe a rescue effect from this compound.
-
Measure Apoptosis: Use a Caspase 3/7 activity assay. In oxidatively stressed cells, this compound pre-treatment has been shown to significantly reduce caspase activity.[4][7]
-
Gene Expression Analysis: Perform qRT-PCR on key apoptosis-related genes. This compound treatment has been shown to lower the expression of the pro-apoptotic gene BAX.[1][7]
-
Problem 3: I am not seeing the expected inhibition of cell migration or adhesion.
-
Possible Cause: The expression levels of the targeted integrins (αVβ3, αVβ5, α5β1, αMβ2) may be low in your specific cell line or culture conditions. Alternatively, the observed phenotype in your assay may be more strongly driven by metabolic factors than by cell adhesion.
-
Troubleshooting Steps:
-
Confirm Integrin Expression: Verify the expression of the target integrin subunits in your cell line using flow cytometry, western blotting, or qRT-PCR.
-
Use a Positive Control: Employ a well-characterized, potent integrin inhibitor (e.g., Cilengitide for αV integrins) as a positive control to ensure your assay is working as expected.
-
Isolate Mechanisms: Use the troubleshooting steps in Problem 1 and 2 to determine if a metabolic or pro-survival effect is masking the anti-adhesion phenotype.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies of this compound.
Table 1: Effect of this compound on Gene Expression in AMD Cybrid Cells
| Gene | Pathway | Result of this compound Treatment | Citation |
|---|---|---|---|
| BAX | Apoptosis | Lowered Expression | [1][7] |
| VEGFA | Angiogenesis | Lowered Expression | [1][7] |
| ITGB1 | Integrin | Lowered Expression |[7] |
Table 2: Effect of this compound on Mitochondrial Function in ARPE-19 Cells
| Assay | Parameter Measured | Result of this compound Treatment | Citation |
|---|---|---|---|
| WST-1 Assay | Cell Viability (under tBHP stress) | Significantly rescued cells | [4] |
| Caspase 3/7 Assay | Apoptosis (under tBHP stress) | Significantly reduced apoptosis | [4] |
| Seahorse XF Mito Stress | Mitochondrial Respiration | Dose-dependently enhanced basal, maximal, and ATP-related respiration | [4] |
| JC-1 Assay | Mitochondrial Membrane Potential (ΔΨm) | No significant effect (in unstressed AMD cybrids) |[8] |
Experimental Protocols
1. Oxidative Stress Rescue Assay (ARPE-19 cells)
-
Objective: To determine if this compound can protect cells from oxidative stress-induced cell death.
-
Methodology:
-
Seed ARPE-19 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Introduce an oxidative stressor, such as tert-Butyl Hydroperoxide (tBHP), to the media for a specified duration (e.g., 4-6 hours).
-
Assess cell viability using a WST-1 assay according to the manufacturer's protocol.
-
Measure apoptosis by quantifying Caspase 3/7 activity using a commercially available luminescent or fluorescent assay kit.[4][7]
-
2. Mitochondrial Bioenergetics Assay (Seahorse XF)
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Methodology:
-
Seed ARPE-19 cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound at desired concentrations for 24 hours.
-
Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection to determine key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity).[4][7]
-
3. Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify changes in the expression of target genes following this compound treatment.
-
Methodology:
-
Culture cells (e.g., AMD cybrids) and treat with this compound for a specified time (e.g., 48 hours).[6]
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for genes of interest (e.g., BAX, VEGFA, ITGB1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Dual mechanisms of action for this compound.
Caption: Workflow for troubleshooting unexpected results.
Caption: Decision tree for off-target effect validation.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 6. Differential effects of this compound and bevacizumab on AMD cybrid cells [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of this compound and bevacizumab on AMD cybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosing frequency of Risuteganib based on retinal half-life
Welcome to the technical support center for researchers and drug development professionals working with Risuteganib. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo and in vitro experiments aimed at optimizing dosing frequency based on its retinal half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported retinal half-life of this compound?
A1: Preclinical studies in rabbits have reported the retinal half-life of radiolabeled this compound to be approximately 21 days.[1] Another pharmacokinetic study noted a half-life of 10.5 days in the retina following intravitreal injection.[2] This relatively long half-life supports a less frequent dosing schedule.
Q2: What is the primary mechanism of action of this compound that influences its long duration of action?
A2: this compound was initially thought to function as an integrin inhibitor, targeting pathways involved in angiogenesis and inflammation.[3] However, more recent evidence suggests its primary mechanism involves the protection of mitochondrial function in retinal pigment epithelial (RPE) cells.[4][5] It is proposed to inhibit pyruvate dehydrogenase kinase (PDK), which in turn supports mitochondrial respiration and protects against oxidative stress.[4] this compound has been shown to preferentially bind to the RPE layer, which may contribute to its extended presence and activity in the retina.[4][5]
Q3: What dosing intervals have been explored in clinical trials?
A3: Clinical trials for non-exudative (dry) age-related macular degeneration (AMD) have investigated dosing intervals of 12 and 16 weeks.[2][6][7] One phase 2a study administered two intravitreal injections 16 weeks apart.[2][6][7] A planned phase 2b/3 trial will evaluate five intravitreal injections administered 12 weeks apart.[8] For diabetic macular edema (DME), some studies have involved three sequential monthly injections.[3]
Q4: How does the half-life of this compound compare to other intravitreally administered drugs for retinal diseases?
A4: this compound exhibits a significantly longer retinal half-life compared to anti-VEGF therapies like ranibizumab and aflibercept, which have retinal half-lives of approximately 2.6 and 2.4 days, respectively.[2] This longer half-life is a key differentiator and supports the potential for a reduced treatment burden.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's pharmacokinetics and clinical trial dosing regimens.
Table 1: Preclinical Retinal Half-Life of this compound
| Parameter | Value | Species | Method | Reference |
| Retinal Half-Life | ~21 days | Rabbit | Radiolabeling | [1] |
| Retinal Half-Life | 10.5 days | Not Specified | Pharmacokinetic Study | [2] |
Table 2: Investigated Dosing Frequencies of this compound in Clinical Trials
| Indication | Dosing Regimen | Study Phase | Reference |
| Non-exudative AMD | Two 1.0 mg injections 16 weeks apart | Phase 2a | [2][6][7] |
| Non-exudative AMD | Five intravitreal injections 12 weeks apart | Phase 2b/3 (planned) | [8] |
| Diabetic Macular Edema | Three sequential monthly injections | Phase 2 | [3] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments relevant to studying this compound's effects and pharmacokinetics, along with troubleshooting guides to address common issues.
Protocol 1: Determination of this compound Retinal Half-Life using Radiolabeling
Objective: To determine the pharmacokinetic profile and half-life of this compound in the retina of a preclinical model (e.g., rabbit) following intravitreal administration.
Methodology:
-
Radiolabeling of this compound: Synthesize or obtain this compound labeled with a suitable radioisotope (e.g., ³H or ¹⁴C).
-
Animal Model: Utilize adult New Zealand White rabbits, a common model for ocular pharmacokinetic studies.
-
Intravitreal Injection: Under anesthesia, administer a single intravitreal injection of radiolabeled this compound at a defined concentration into the right eye of each rabbit. The left eye can serve as a control.
-
Sample Collection: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28, and 42 days) post-injection, euthanize a cohort of animals.
-
Tissue Dissection: Carefully dissect the injected eyes and isolate the retina.
-
Sample Processing: Homogenize the retinal tissue in a suitable buffer.
-
Radioactivity Measurement: Quantify the amount of radioactivity in the retinal homogenates using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the concentration of this compound in the retina at each time point based on the specific activity of the radiolabeled compound.
-
Plot the retinal concentration of this compound versus time on a semi-logarithmic scale.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the retinal half-life (t½) using the formula: t½ = 0.693 / k.
-
Troubleshooting Guide: Retinal Half-Life Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in drug concentration between animals at the same time point. | Inconsistent injection volume or placement. | Ensure precise and consistent intravitreal injection technique. Use a standardized injection site and depth. |
| Inaccurate tissue dissection leading to inclusion of other ocular tissues. | Standardize the retinal dissection protocol to ensure only retinal tissue is collected. | |
| Rapid clearance of the drug, not aligning with expected long half-life. | Systemic absorption and rapid clearance. | While some systemic absorption is expected, ensure the primary measurement is from the retinal tissue. Analyze plasma samples to understand systemic exposure. |
| Issues with the stability of the radiolabeled compound. | Verify the stability of the radiolabeled this compound in vitro before initiating animal studies. | |
| Low signal-to-noise ratio in radioactivity measurements. | Insufficient specific activity of the radiolabeled drug. | Use a radiolabeled compound with higher specific activity. |
| Quenching of the scintillation signal by the tissue homogenate. | Optimize the sample preparation and scintillation counting protocol to minimize quenching. Use appropriate quench correction methods. |
Experimental Workflow for Retinal Half-Life Determination
References
- 1. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 2. cpu.edu.cn [cpu.edu.cn]
- 3. promega.com [promega.com]
- 4. content.protocols.io [content.protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Real-Time Dynamics of Ca2+, Caspase-3/7, and Morphological Changes in Retinal Ganglion Cell Apoptosis under Elevated Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Risuteganib Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the efficacy of Risuteganib, particularly in the context of dry age-related macular degeneration (AMD).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound that our animal model should aim to capture?
A1: Initial hypotheses positioned this compound as an anti-integrin agent focused on blocking neovascularization. However, current research indicates its primary mechanism in retinal diseases like dry AMD involves the regulation of integrin function to support mitochondrial health and reduce inflammation within the retinal pigment epithelium (RPE).[1][2] Preclinical studies have demonstrated that this compound can protect RPE cells from oxidative stress, a key factor in the pathogenesis of dry AMD.[3][4] Therefore, refined animal models should focus on recapitulating oxidative stress-induced RPE and photoreceptor degeneration rather than solely focusing on neovascularization.
Q2: Which animal models are most relevant for studying the efficacy of this compound in dry AMD?
A2: Several animal models can be employed, each with distinct advantages and limitations. The choice of model should align with the specific research question.
-
Sodium Iodate (SI)-Induced Retinal Degeneration Model (Mouse/Rat): This is a widely used acute model that induces robust RPE and photoreceptor degeneration, mimicking key features of geographic atrophy. It is particularly useful for evaluating the cytoprotective effects of this compound.
-
Oxidative Stress Models (In Vitro - ARPE-19 cells): While not an in vivo model, culturing human RPE cells (e.g., ARPE-19) and inducing oxidative stress with agents like tert-Butyl Hydroperoxide (tBHP) or hydroquinone (HQ) is invaluable for mechanistic studies of this compound's protective effects on mitochondrial function and cell viability.[5][6]
-
Genetically Engineered Mouse Models: Spontaneous or genetically induced models that develop features of dry AMD over time can be useful for studying the long-term efficacy and disease-modifying potential of this compound. However, these models often have a slower, more variable disease progression.
Q3: What are the key outcome measures to assess this compound efficacy in our animal models?
A3: A multi-faceted approach to assessing efficacy is recommended, combining functional, structural, and molecular endpoints.
-
Functional Assessment: Electroretinography (ERG) to measure retinal function.
-
Structural Assessment: Optical Coherence Tomography (OCT) to assess retinal thickness and morphology in vivo. Histological analysis of retinal cross-sections to quantify photoreceptor and RPE cell layers.
-
Molecular Analysis: Gene expression analysis of inflammatory and oxidative stress markers in retinal tissue. Immunohistochemistry to visualize markers of apoptosis, inflammation, and mitochondrial health.
Troubleshooting Guides
Issue 1: High variability in the sodium iodate (SI)-induced retinal degeneration model.
-
Question: We are observing inconsistent levels of retinal degeneration in our control group of mice treated with sodium iodate. What could be the cause and how can we improve consistency?
-
Answer: Variability in the SI model is a common challenge. Several factors can contribute to this:
-
Dosage: The dose of SI is critical. A dose of 50 mg/kg administered intraperitoneally is often cited for consistent retinal effects without systemic toxicity in both BALB/c and C57Bl/6J mice.[7]
-
Route of Administration: Intravenous injection can also be used, but intraperitoneal injection is generally simpler and can yield consistent results.
-
Mouse Strain: Different mouse strains can exhibit varying sensitivities to SI. It is crucial to use a consistent strain and age of mice for all experiments.
-
Preparation of SI Solution: Ensure the SI solution is freshly prepared and protected from light to prevent degradation.
-
Issue 2: Difficulty in confirming this compound's engagement with its target in the retina.
-
Question: How can we verify that intravitreally injected this compound is reaching the RPE layer in our animal model?
-
Answer: Preclinical studies have utilized fluorescently-labeled this compound conjugates to visualize its localization within the retina.[2][6] This can be a powerful tool to confirm target engagement.
-
Experimental Approach: Synthesize a fluorescently-tagged version of this compound. Following intravitreal injection in your animal model, retinal cryo-sections can be prepared and imaged using fluorescence microscopy to observe the localization of the compound. Studies in mice and rats have shown preferential localization of this compound to the RPE layer.[2][6]
-
Issue 3: Lack of a functional readout for mitochondrial function in vivo.
-
Question: We are testing this compound's effect on mitochondrial function. How can we assess this in our animal models beyond in vitro assays?
-
Answer: While direct in vivo measurement of mitochondrial bioenergetics in the retina is challenging, several indirect approaches can be taken:
-
Gene Expression Analysis: Analyze the expression of genes involved in mitochondrial function and oxidative stress pathways in retinal tissue from treated and untreated animals. Preclinical studies have shown that this compound can reduce the expression of cytotoxic gene transcripts like BAX.[4]
-
Immunohistochemistry: Stain retinal sections for markers of mitochondrial health, such as specific mitochondrial proteins or markers of oxidative damage.
-
Ex Vivo Analysis: Retinal tissue can be explanted and subjected to assays like the Seahorse XF Cell Mito Stress Test to measure mitochondrial respiration. In vitro studies with ARPE-19 cells have demonstrated that this compound dose-dependently enhances mitochondrial respiration.[2][6]
-
Data Presentation
Table 1: Summary of Preclinical Models for this compound Evaluation
| Model Type | Species/Cell Line | Method of Induction | Key Pathological Features | Suitability for this compound Studies |
| In Vivo | ||||
| Acute Chemical-Induced | Mouse (e.g., C57BL/6J, BALB/c), Rat | Intraperitoneal or Intravenous Sodium Iodate (SI) | RPE and photoreceptor degeneration, geographic atrophy-like lesions | Evaluating cytoprotective and anti-inflammatory effects |
| In Vitro | ||||
| Oxidative Stress | Human RPE cells (ARPE-19) | tert-Butyl Hydroperoxide (tBHP), Hydroquinone (HQ) | Increased reactive oxygen species (ROS), mitochondrial dysfunction, apoptosis | Mechanistic studies on mitochondrial protection and cell survival pathways |
Table 2: Quantitative Outcomes from this compound Studies (Clinical and Preclinical Context)
| Study Type | Model | Treatment Group | Control Group | Key Quantitative Finding | Reference |
| Clinical (Phase 2a) | Intermediate Dry AMD Patients | This compound (1.0 mg intravitreal) | Sham Injection | 48% of patients gained ≥ 8 letters of vision at week 28 | [3][8] |
| 7% of patients gained ≥ 8 letters of vision at week 12 | [3][8] | ||||
| Preclinical (In Vitro) | ARPE-19 cells (tBHP-induced stress) | This compound Pre-treatment | No Treatment | Significant rescue from oxidative stress-induced apoptosis (p<0.01) | [2][6] |
| Dose-dependent enhancement of mitochondrial respiration | [2][6] | ||||
| Preclinical (In Vivo) | Murine Oxygen-Induced Retinopathy (OIR) Model | This compound (12.5, 25, 50 µg) | PBS | Significant reduction in neovascularization area (p<0.05) | [9] |
| Murine rho/VEGF Model | This compound (25 µg) | Vehicle | 24% reduction in vascular leakage (p=0.017) | [9] |
Experimental Protocols
Protocol 1: Sodium Iodate (SI)-Induced Retinal Degeneration in Mice
-
Animal Model: 6-8 week old C57BL/6J or BALB/c mice.
-
SI Preparation: Prepare a 1% Sodium Iodate solution in sterile saline.
-
Administration: Administer a single intraperitoneal injection of SI at a dose of 50 mg/kg.[7] Control animals should receive a saline injection.
-
This compound Administration: For efficacy studies, this compound or vehicle can be administered via intravitreal injection prior to or concurrently with SI administration. A common intravitreal injection volume in mice is 1-2 µL.
-
Endpoint Analysis:
-
Functional: Perform ERG at baseline and desired time points post-injection (e.g., 3, 7, 14 days).
-
Structural: Conduct in vivo OCT imaging to monitor retinal thickness. At the study endpoint, euthanize animals, enucleate eyes, and process for histology (e.g., H&E staining) to quantify photoreceptor and RPE cell layers.
-
Protocol 2: Oxidative Stress Induction in ARPE-19 Cells
-
Cell Culture: Culture ARPE-19 cells in appropriate media and conditions until they reach a desired confluency (e.g., 80-90%).
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound for 24 hours prior to inducing oxidative stress.[2][6]
-
Oxidative Stress Induction: Induce oxidative stress by adding an agent such as tert-Butyl Hydroperoxide (tBHP) to the cell culture media at a pre-determined concentration (e.g., 300-400 µM) for a specified duration (e.g., 24 hours).
-
Endpoint Analysis:
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in dry AMD.
References
- 1. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 2. allegroeye.com [allegroeye.com]
- 3. journals.healio.com [journals.healio.com]
- 4. Early-phase Drugs in Development for Dry AMD | Retinal Physician [retinalphysician.com]
- 5. Impact of Baseline Quantitative OCT Features on Response to this compound for the Treatment of Dry AMD—The Importance of Outer Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. allegroeye.com [allegroeye.com]
- 9. researchgate.net [researchgate.net]
Best practices for handling and preparation of Risuteganib peptide
Welcome to the technical support center for Risuteganib peptide. This guide provides best practices, troubleshooting advice, and detailed protocols for the handling and preparation of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Luminate® or ALG-1001) is a synthetic RGD-class oligopeptide that functions as an integrin inhibitor.[1][2][3] It is under investigation for the treatment of retinal diseases such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][4][5][6] Its mechanism of action involves the regulation of multiple integrin isoforms, which in turn modulates pathways associated with oxidative stress, inflammation, and angiogenesis.[1][3] Preclinical studies have shown that this compound can protect retinal pigment epithelial (RPE) cells from oxidative stress and support mitochondrial function.[7]
Q2: How should I store the lyophilized this compound peptide?
The lyophilized this compound peptide should be stored at -20°C.[8] Under these conditions, the peptide is stable for at least four years.[8] For maximum stability, it is recommended to keep the vial tightly sealed in a desiccator to prevent moisture absorption.[9]
Q3: How do I reconstitute the this compound peptide?
This compound is soluble in Dimethyl sulfoxide (DMSO).[8] For use in cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous culture medium.
Recommended Reconstitution Protocol:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 30 minutes in a desiccator. This minimizes condensation and moisture uptake.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the required volume of 100% DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 1 mg/mL).
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: What is the stability of the reconstituted this compound solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in DMSO. | Insufficient solvent or incomplete mixing. | Add a small amount of additional DMSO. Gently warm the solution to 37°C and sonicate for a few minutes.[11] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous buffer. | The peptide has reached its solubility limit in the aqueous solution. | Try diluting the stock solution further into the aqueous buffer while vortexing. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).[12] |
| Inconsistent experimental results. | Peptide degradation due to improper storage or handling. | Always use freshly thawed aliquots of the stock solution. Avoid repeated freeze-thaw cycles. Ensure the peptide is fully dissolved before use. |
| Inaccurate peptide concentration. | Ensure the peptide was accurately weighed and fully dissolved during reconstitution. Perform a concentration determination if necessary. |
Data Presentation
Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years[8] | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -20°C | Several months (estimated) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Aqueous Solution | -20°C | Limited (days to weeks) | Prepare fresh for each experiment if possible. Avoid storing in basic pH (>7) solutions. |
Reported Experimental Concentrations
| Application | Cell Type | Concentration | Reference |
| Protection against hydroquinone-induced injury | Human RPE cells | 400 µM | Yang, P., et al. (2020)[8] |
| Decrease in gene expression | Human AMD cybrid cell lines | 20 mg/mL | Schneider, K., et al. (2021)[8] |
| Cellular uptake studies | Cultured human RPE cells | 50 µM | IOVS (2022)[13] |
Experimental Protocols
Protocol 1: Culturing and Treating ARPE-19 Cells with this compound
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium with GlutaMAX™ supplement
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound DMSO stock solution
Procedure:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[14]
-
Subculturing: When cells reach confluence, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for passaging.[2]
-
Seeding for Experiment: Seed ARPE-19 cells in the desired culture plates (e.g., 96-well plate for viability assays) at an appropriate density and allow them to adhere overnight.
-
Peptide Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in serum-free or complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) before proceeding with the downstream assay.
Protocol 2: Seahorse XF Cell Mito Stress Test with this compound Pre-treatment
Materials:
-
ARPE-19 cells
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (contains oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Seahorse XF96 or XFe96 Analyzer
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a Seahorse XF cell culture microplate and allow them to grow to the desired confluency.
-
This compound Pre-treatment: On the day before the assay, treat the cells with the desired concentrations of this compound in their normal culture medium for the desired pre-treatment time (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Add the final volume of supplemented base medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare Drug Plate: During the incubation, hydrate the sensor cartridge and load the injection ports with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) diluted in the assay medium.
-
Run Assay: Place the cell culture plate and the drug plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol according to the manufacturer's instructions.[3][15]
-
Data Analysis: After the run, normalize the data to cell number and analyze the oxygen consumption rate (OCR) to determine parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. bcrj.org.br [bcrj.org.br]
- 3. content.protocols.io [content.protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. lifetein.com [lifetein.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Collagen Mimetic Peptides Promote Adherence and Migration of ARPE-19 Cells While Reducing Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Addressing high variability in functional outcomes of Risuteganib studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risuteganib. The content addresses the high variability observed in the functional outcomes of this compound studies and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly ALG-1001) is an investigational synthetic oligopeptide designed to treat retinal diseases such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Initially developed as an integrin inhibitor, its mechanism of action is now understood to be twofold:
-
Integrin Inhibition: this compound is an Arg-Gly-Asp (RGD) mimetic that binds to and inhibits multiple integrin heterodimers, including αVβ3, αVβ5, and α5β1.[2] These integrins are involved in angiogenesis, inflammation, and vascular permeability, pathological processes implicated in AMD and DME.[2]
-
Mitochondrial Support: More recent studies have revealed that this compound also supports mitochondrial function in retinal pigment epithelial (RPE) cells.[3][4] It protects these cells from oxidative stress, a key factor in the pathogenesis of retinal diseases, by enhancing mitochondrial respiration.[4][5][6] This protective effect is thought to be mediated through the inhibition of pyruvate dehydrogenase kinase (PDK).
Q2: Why is there high variability in the functional outcomes, particularly Best-Corrected Visual Acuity (BCVA), in this compound clinical trials?
A2: High variability in BCVA is a known challenge in ophthalmology clinical trials, especially in diseases like intermediate dry AMD. Several factors contribute to this variability:
-
Subjectivity of BCVA Measurement: BCVA assessment is inherently subjective and can be influenced by patient factors (e.g., fatigue, motivation) and technician variability.[7]
-
Natural Disease Fluctuation: The progression of dry AMD can be variable among patients, with periods of relative stability and decline.
-
Placebo Effect: A placebo effect is often observed in clinical trials, where patients in the control group may experience a temporary improvement in vision.
-
Measurement Error: The Early Treatment Diabetic Retinopathy Study (ETDRS) chart, while a standard, has inherent test-retest variability. A change of at least 8 letters is often considered clinically significant to overcome this "noise".[7]
To account for this, the Phase 2a study of this compound for intermediate dry AMD pre-specified the primary endpoint as a gain of ≥8 ETDRS letters.[7][8]
Q3: What are the key functional outcomes observed in this compound clinical trials?
A3: The primary functional outcome in the Phase 2a study for intermediate dry AMD was the proportion of patients with a ≥8-letter gain in BCVA.[9] Secondary and exploratory endpoints included changes in microperimetry (retinal sensitivity) and color vision.[10][11] In studies for diabetic macular edema (DME), key outcomes have included changes in BCVA and central macular thickness.[1][2]
Data Presentation
Table 1: Summary of Phase 2a Clinical Trial Results for this compound in Intermediate Dry AMD
| Outcome Measure | This compound Group (n=25) | Sham Group (n=14) | P-value |
| Primary Endpoint | |||
| Proportion of patients with ≥8 letters BCVA gain at Week 28 (this compound) vs. Week 12 (Sham) | 48% | 7.1% | 0.013 |
| Secondary BCVA Endpoints | |||
| Proportion of patients with ≥15 letters BCVA gain at Week 28 (this compound) vs. Week 12 (Sham) | 20% | 0% | - |
| Exploratory Endpoints (Changes from Baseline) | |||
| Mean change in Microperimetry Mean Sensitivity (dB) in Responders (≥8 letter gain) | Improvement | Worsening | - |
| Change in Color Vision (Confusion Index) | Statistically significant improvement | - | 0.0493 |
Data sourced from publicly available results of the NCT03626636 clinical trial.[9][10][11]
Table 2: Overview of this compound Phase 2 Clinical Trials in Diabetic Macular Edema (DME)
| Study Design | Comparison | Key Findings |
| Phase 2, Randomized, Controlled | This compound monotherapy (1.0, 2.0, or 3.0 mg) vs. Bevacizumab (1.25 mg) | This compound was found to be non-inferior to bevacizumab for BCVA and central macular thickness endpoints.[2] |
| Phase 2, Randomized, Controlled | Sequential injections of this compound following an initial Bevacizumab injection vs. monthly Bevacizumab | Sequential this compound demonstrated 12-week durability.[12] |
Detailed quantitative data from these DME trials are not as readily available in the public domain.
Troubleshooting Guides
In Vitro RPE Cell-Based Assays
Issue 1: High variability in cell viability assays (e.g., WST-1) when testing this compound's protective effects against oxidative stress.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for your specific RPE cell line and plate format.
-
-
Possible Cause: Uneven application of the oxidative stressor (e.g., tert-Butyl Hydroperoxide - tBHP, H₂O₂).
-
Solution: Prepare fresh solutions of the stressor for each experiment. Ensure thorough mixing before adding to the wells. Add the stressor solution gently and consistently across all wells.
-
-
Possible Cause: Variation in incubation times.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents. Stagger the timing of reagent addition and reading if processing a large number of plates.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Issue 2: Inconsistent results in apoptosis assays (e.g., Caspase 3/7).
-
Possible Cause: Harvesting cells at a suboptimal time point.
-
Solution: Perform a time-course experiment to determine the peak of caspase activity following the induction of apoptosis. Collect cells at this optimal time point for analysis.
-
-
Possible Cause: Loss of apoptotic cells during harvesting.
-
Solution: Collect both the supernatant and the adherent cells for analysis, as apoptotic cells may detach from the plate. Use gentle harvesting techniques to minimize cell lysis.
-
-
Possible Cause: Interference from the compound or vehicle.
-
Solution: Include appropriate controls, such as vehicle-only and compound-only wells, to assess for any background signal or interference with the assay chemistry.
-
Issue 3: Difficulty in interpreting Seahorse XF Cell Mito Stress Test data.
-
Possible Cause: Suboptimal cell number per well.
-
Solution: Titrate the number of RPE cells per well to achieve an optimal oxygen consumption rate (OCR) within the instrument's detection range.
-
-
Possible Cause: Inconsistent mitochondrial modulator concentrations.
-
Solution: Prepare fresh, accurate dilutions of oligomycin, FCCP, and rotenone/antimycin A for each experiment. Perform a concentration optimization for FCCP to determine the concentration that induces maximal respiration without causing toxicity.
-
-
Possible Cause: Poor cell adherence.
-
Solution: Ensure proper coating of the Seahorse microplates with an appropriate extracellular matrix protein (e.g., laminin, fibronectin) to promote RPE cell attachment.[13]
-
Clinical Trial Data Interpretation
Issue 4: A significant number of patients in a this compound study do not show a clinically meaningful improvement in BCVA.
-
Possible Cause: Patient heterogeneity.
-
Solution: Stratify the analysis by baseline characteristics such as baseline BCVA, duration of disease, and presence of specific biomarkers. This may help identify patient subgroups that are more likely to respond to treatment.
-
-
Possible Cause: High placebo response.
-
Solution: Implement rigorous masking procedures and standardized patient instructions to minimize the placebo effect. The inclusion of a sham injection control group is crucial for accurately assessing the treatment effect.
-
-
Possible Cause: Inter-eye correlation in patients where both eyes are included in the study.
-
Solution: Employ appropriate statistical methods, such as mixed-effects models or generalized estimating equations, to account for the correlation between the two eyes of the same individual.[14]
-
Experimental Protocols
Protocol 1: Assessing the Protective Effect of this compound on RPE Cells under Oxidative Stress using a Caspase 3/7 Assay
-
Cell Culture: Culture human ARPE-19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed ARPE-19 cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control and incubate for 24 hours.
-
Induction of Oxidative Stress: Add a pre-determined concentration of an oxidative stressor (e.g., 300 µM tert-Butyl Hydroperoxide) to the wells and incubate for the desired duration (e.g., 24 hours).
-
Caspase 3/7 Assay:
-
Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the cell number (e.g., using a parallel cell viability assay like WST-1) and express the results as a fold change relative to the untreated control.
Protocol 2: Evaluation of this compound's Effect on Mitochondrial Respiration in RPE Cells using the Seahorse XF Cell Mito Stress Test
-
Cell Culture and Seeding: Seed ARPE-19 cells on a Seahorse XF96 cell culture microplate at an optimized density (e.g., 2-4 x 10⁴ cells/well) and allow them to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation:
-
Remove the culture medium from the cells and wash twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Mitochondrial Modulator Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial modulators and measurement of the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental and clinical trial workflows.
Caption: Logic diagram for troubleshooting high variability.
References
- 1. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 3. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 4. Mechanism of Action of this compound for Retinal Diseases through Protection of Retinal Pigment Epithelium (RPE) and Enhancement of Mitochondrial Functions | IOVS | ARVO Journals [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The promise of targeting mitochondria in dry AMD [retina-specialist.com]
- 7. Allegro Ophthalmics Announces Positive Topline Results of Phase 2 Study Evaluating this compound in Patients with Intermediate Dry AMD - - Modern Optometry [modernod.com]
- 8. allegroeye.com [allegroeye.com]
- 9. journals.healio.com [journals.healio.com]
- 10. journals.healio.com [journals.healio.com]
- 11. Color Vision and Microperimetry Changes in Nonexudative Age-Related Macular Degeneration After this compound Treatment: Exploratory Endpoints in a Multicenter Phase 2a Double-Masked, Randomized, Sham-Controlled, Crossover Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A selective cyclic integrin antagonist blocks the integrin receptors αvβ3 and αvβ5 and inhibits retinal pigment epithelium cell attachment, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics of Design and Statistical Analysis of NEI-funded Ophthalmic Clinical Trials [openophthalmologyjournal.com]
Validation & Comparative
Risuteganib vs. Bevacizumab: A Comparative Analysis of their Effects on Retinal Pigment Epithelial Cells in Age-related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cellular effects of risuteganib and bevacizumab on retinal pigment epithelial (RPE) cells, with a focus on their relevance to Age-related Macular Degeneration (AMD). The information presented is collated from preclinical studies and is intended to inform research and development in the field of ophthalmology.
At a Glance: Key Differences in Cellular Impact
| Feature | This compound | Bevacizumab |
| Primary Mechanism | Integrin Regulator | Anti-VEGF-A Antibody |
| Effect on Cell Viability under Oxidative Stress | Protective, enhances mitochondrial function[1][2][3] | Can increase apoptosis and reduce viability, particularly at high concentrations or under high oxidative stress[4][5][6][7] |
| Apoptosis Regulation | Decreases expression of pro-apoptotic genes (e.g., BAX)[8][9][10] | Can decrease anti-apoptotic Bcl-2 expression[4][5][6]; may increase pro-apoptotic Caspase-3[11] |
| Gene Expression Modulation | Downregulates VEGFA and pro-apoptotic genes[8][9][10] | Can paradoxically increase VEGFA expression in RPE cells[8][11][12]; modulates genes related to EMT and inflammation[13][14] |
| Mitochondrial Function | Enhances mitochondrial bioenergetics and reduces reactive oxygen species (ROS) production[1][3][15] | Can induce mitochondrial ROS and cytotoxicity[16] |
| Cellular Signaling | Modulates integrin-mediated pathways, AP-1, and syndecan signaling[10][17][18] | Primarily inhibits VEGF signaling; can also activate Notch signaling, potentially leading to EMT[13] |
I. Effects on RPE Cell Viability and Apoptosis
This compound: A Cytoprotective Profile
Studies consistently demonstrate that this compound exerts a protective effect on RPE cells, particularly under conditions of oxidative stress, a key pathological feature of AMD.[1][2] this compound has been shown to significantly protect against both necrosis and apoptosis induced by oxidative stressors like hydroquinone (a component of cigarette smoke).[1][19] This protective capacity is linked to its ability to preserve mitochondrial function.[1][3] In AMD patient-derived RPE cybrid cells, this compound treatment did not lead to a significant change in cell death markers, suggesting it is well-tolerated by diseased cells.[8]
Bevacizumab: A More Complex Picture
The impact of bevacizumab on RPE cell viability is more nuanced. While some studies report no significant toxicity at clinically relevant doses in healthy RPE cells[4][20], others indicate that under oxidative stress, bevacizumab can be detrimental. Specifically, at higher concentrations or under moderate to high oxidative stress, bevacizumab has been shown to increase RPE cell apoptosis.[4][6][7] This effect may be mediated by the withdrawal of VEGF, an important survival factor for RPE cells, and a subsequent decrease in the expression of the anti-apoptotic protein Bcl-2.[4][5][6] In AMD cybrid cells, bevacizumab treatment led to a significant increase in markers of apoptosis (activated caspase 3/7).[8][9]
Table 1: Comparative Effects on RPE Cell Apoptosis and Viability
| Parameter | This compound | Bevacizumab | Source |
| Apoptosis (AMD Cybrids) | No significant change in activated caspase 3/7 | 1.95-fold increase in activated caspase 3/7 (p<0.005) | [8] |
| Apoptosis (Oxidative Stress) | Significantly protects against induced necrosis and apoptosis (p<0.05) | Increased apoptosis at high concentrations (1.33 and 2.67 mg/mL) under high oxidative stress (p<0.05) | [4][19] |
| Bcl-2 mRNA Expression (Oxidative Stress) | Not reported | Dose-dependent decrease under low and moderate oxidative stress | [4][5][6] |
II. Modulation of Gene Expression
A key differentiator between this compound and bevacizumab lies in their impact on the gene expression profiles of RPE cells.
This compound: Downregulation of Angiogenesis and Apoptosis
In AMD cybrid cells, this compound treatment resulted in a statistically significant decrease in the expression of VEGFA (0.8-fold, p=0.04), the pro-apoptotic gene BAX (0.72-fold), and the integrin gene ITGB1 (0.87-fold, p=0.01), which is associated with angiogenesis.[8][9][10] This suggests a multi-faceted mechanism that not only reduces angiogenic signaling but also promotes cell survival.
Bevacizumab: Upregulation of Pro-Angiogenic and Pro-Inflammatory Genes
Conversely, bevacizumab treatment in the same AMD cybrid model led to a significant increase in VEGFA gene expression (1.272-fold, p=0.05).[8] Other studies have also reported an increase in VEGFA mRNA in ARPE-19 cells following bevacizumab treatment.[11][12] Furthermore, bevacizumab-treated AMD cybrids showed higher expression levels of inflammatory genes (IL-6, IL1-β) and oxidative stress markers (NOX4) compared to untreated cells.[9][14][21]
Table 2: Comparative Gene Expression Changes in AMD RPE Cybrid Cells
| Gene | This compound (Fold Change) | Bevacizumab (Fold Change) | Pathway | Source |
| VEGFA | 0.8 (p=0.04) | 1.272 (p=0.05) | Angiogenesis | [8] |
| BAX | 0.72 | Not reported | Apoptosis | [8] |
| BCL2L13 | 0.72 | Not reported | Apoptosis | [8] |
| ITGB1 | 0.87 (p=0.01) | Not reported | Angiogenesis/Integrin Signaling | [8] |
| Inflammatory Genes (IL-6, IL1-β) | Lower expression | Higher expression | Inflammation | [9][21] |
| Oxidative Stress Gene (NOX4) | Lower expression | Higher expression | Oxidative Stress | [9][21] |
III. Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and bevacizumab on RPE cells stem from their distinct molecular targets and mechanisms of action.
This compound: Integrin Regulation and Mitochondrial Protection
This compound is a novel synthetic peptide that functions as an integrin regulator.[10][19] It preferentially localizes to the RPE layer of the retina.[2][22] Its mechanism of action involves the protection of mitochondrial function.[22][23] Under oxidative stress, this compound enhances mitochondrial bioenergetics, including basal respiration, maximal respiration, and ATP production, while decreasing the production of reactive oxygen species.[1][2][3] This mitochondrial-stabilizing effect is thought to be central to its cytoprotective properties.[2][22] Transcriptome analysis has shown that this compound modulates genes involved in integrin, AP-1, and syndecan signaling pathways.[17][18]
Caption: this compound's proposed mechanism of action in RPE cells.
Bevacizumab: VEGF Neutralization and Off-Target Effects
Bevacizumab is a full-length humanized monoclonal antibody that neutralizes all isoforms of VEGF-A.[4] Its primary therapeutic action in wet AMD is the inhibition of angiogenesis. However, its effects on RPE cells can be more complex. By sequestering VEGF-A, bevacizumab can disrupt the trophic support that VEGF provides to the RPE and choriocapillaris, potentially leading to apoptosis.[4][5] Furthermore, bevacizumab has been shown to be taken up by RPE cells and can induce an epithelial-to-mesenchymal transition (EMT), a process that may contribute to subretinal fibrosis.[13][24] This EMT induction may be mediated through the activation of the Notch signaling pathway.[13]
Caption: Bevacizumab's signaling effects on RPE cells.
IV. Experimental Protocols
The findings summarized in this guide are based on a variety of in vitro experimental models. Below are the key methodologies employed in the cited studies.
Cell Culture Models
-
ARPE-19 Cells: A spontaneously arising human RPE cell line, widely used for in vitro studies of RPE physiology and pathology.[2][4][11][12][13]
-
AMD Transmitochondrial Cybrids: These cell lines are created by fusing human RPE cells lacking mitochondrial DNA (Rho0 cells) with platelets from AMD patients. This allows for the study of the specific impact of AMD mitochondria in a consistent nuclear genetic background.[8][9][21]
-
Primary RPE Cells: Isolated directly from donor eyes (human or animal), these cells more closely represent the in vivo state but have a limited lifespan in culture.[7][24]
Key Experimental Assays
-
Cell Viability and Apoptosis:
-
WST-1 and MTT Assays: Colorimetric assays to measure cell metabolic activity, an indicator of cell viability.[2][25]
-
Flow Cytometry with Annexin V/7-AAD or PI: Used to quantify the percentage of apoptotic and necrotic cells.[4][19]
-
Caspase 3/7 Activity Assays: Measures the activity of executioner caspases, which are key mediators of apoptosis.[2][8][9]
-
-
Gene Expression Analysis:
-
Protein Analysis:
-
Mitochondrial Function:
Caption: General experimental workflow for in vitro drug comparison.
V. Conclusion
The available preclinical data indicate that this compound and bevacizumab have fundamentally different effects on RPE cells in models of AMD. This compound demonstrates a cytoprotective profile, preserving RPE health and function under oxidative stress by enhancing mitochondrial bioenergetics and downregulating pro-apoptotic and pro-angiogenic genes.[1][3][8][9][10] In contrast, while bevacizumab is a potent anti-angiogenic agent, its impact on RPE cells can be detrimental under certain conditions, potentially increasing apoptosis and promoting pro-inflammatory and pro-fibrotic signaling pathways.[4][8][9][13] These findings highlight distinct mechanisms of action that may have different long-term implications for the treatment of AMD. Further research is warranted to fully elucidate how these in vitro observations translate to clinical outcomes.
References
- 1. Scholars@Duke publication: this compound Protects against Hydroquinone-induced Injury in Human RPE Cells. [scholars.duke.edu]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound Protects against Hydroquinone–induced Injury in Human RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Bevacizumab on Bcl-2 Expression and Apoptosis in Retinal Pigment Epithelial Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of Bevacizumab on Bcl-2 Expression and Apoptosis in Retinal Pigment Epithelial Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oftalmoloji.org [oftalmoloji.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Differential effects of this compound and bevacizumab on AMD cybrid cells [escholarship.org]
- 10. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Bevacizumab modulates retinal pigment epithelial-to-mesenchymal transition via regulating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 16. Bevacizumab induces oxidative cytotoxicity and apoptosis via TRPM2 channel activation in retinal pigment epithelial cells: Protective role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Transcriptome Profile of Retinal Pigment Epithelium and Müller Cell Lines Protected by this compound Against Hydrogen Peroxide Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Differential effects of this compound and bevacizumab on AMD cybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
- 24. Intracellular pathways following uptake of bevacizumab in RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pro-inflammatory activation changes intracellular transport of bevacizumab in the retinal pigment epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pretreatment of RPE Cells with Lutein Can Mitigate Bevacizumab-Induced Increases in Angiogenin and bFGF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Risuteganib and Other Investigational Therapies for Dry Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
Dry age-related macular degeneration (AMD) represents a significant unmet medical need, with a pipeline of investigational drugs aiming to address its complex pathophysiology. This guide provides a comparative overview of the efficacy, safety, and mechanistic profiles of Risuteganib, a novel integrin modulator, and other leading investigational therapies, primarily focusing on complement inhibitors.
Comparative Efficacy and Safety
The following table summarizes the key quantitative outcomes from clinical trials of this compound and other prominent investigational drugs for dry AMD. It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and primary endpoints.
| Drug (Sponsor) | Target/Mechanism | Trial Name (Phase) | Primary Efficacy Endpoint | Key Efficacy Results | Key Safety/Tolerability Findings |
| This compound (Allegro Ophthalmics) | Integrin Regulation, Mitochondrial Stabilization | Phase 2a | Proportion of subjects with ≥ 8 letters ETDRS BCVA gain | 48% of patients on this compound gained ≥ 8 letters of vision at week 28, compared to 7.1% in the sham group (p=0.013)[1][2]. 20% of this compound subjects gained ≥ 15 letters at Week 28, versus 0% in the sham group at Week 12[3]. | No reported drug-related serious adverse events. The most common treatment-related adverse event was vitreous floaters, which resolved spontaneously[2][3]. |
| Zimura® (Avacincaptad pegol) (Iveric Bio) | Complement C5 Inhibition | GATHER1 (Phase 2/3) & GATHER2 (Phase 3) | Mean rate of growth in Geographic Atrophy (GA) area | GATHER1: Reduced mean rate of GA growth by 27.38% (2 mg dose) vs. sham at 12 months (p=0.0072)[4]. GATHER2: Reduced mean rate of GA growth by 14% vs. sham at 12 months (p=0.0165)[5]. A post-hoc analysis of pooled data from both trials showed a 56% risk reduction in persistent vision loss (≥15-letter loss at two consecutive visits) at 12 months. | Generally well-tolerated. Higher incidence of choroidal neovascularization (CNV) in the treatment groups compared to sham. No cases of endophthalmitis or intraocular inflammation reported in GATHER2[4][5]. |
| ANX007 (Annexon) | Complement C1q Inhibition | ARCHER (Phase 2) | Change in GA lesion area | Did not reach statistical significance on the primary endpoint of GA lesion growth reduction[6]. However, it demonstrated a 72% reduction in the risk of ≥15-letter vision loss in the monthly treatment group compared to sham at 12 months (p=0.006)[6][7]. | Generally well-tolerated with no increase in choroidal neovascularization rates compared to sham. No reported events of retinal vasculitis[8][9]. |
| Syfovre® (Pegcetacoplan) (Apellis Pharmaceuticals) | Complement C3 Inhibition | OAKS & DERBY (Phase 3) | Change in GA lesion area from baseline to Month 12 | OAKS: Reduced GA lesion growth by 22% (monthly) and 16% (every other month) vs. sham (p=0.0003 and p=0.0052, respectively)[10]. DERBY: Showed a reduction of 12% (monthly) and 11% (every other month) vs. sham, which was not statistically significant[10]. Pooled analysis at 24 months showed significant reductions in GA growth for both dosing regimens[11]. Secondary visual function endpoints were not met[10][11]. | Increased risk of new-onset exudative AMD. Rare cases of intraocular inflammation and ischemic optic neuropathy have been reported[10][11]. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial outcomes. The following table outlines the key aspects of the methodologies employed in the pivotal trials of the compared investigational drugs.
| Feature | This compound (Phase 2a) | Zimura® (Avacincaptad pegol) (GATHER2 - Phase 3) | ANX007 (ARCHER - Phase 2) | Syfovre® (Pegcetacoplan) (OAKS & DERBY - Phase 3) |
| Study Design | Prospective, randomized, double-masked, sham-controlled | Randomized, double-masked, sham-controlled | Randomized, multi-center, double-masked, sham-controlled | Two parallel, multicentre, randomised, double-masked, sham-controlled trials |
| Patient Population | Intermediate, non-exudative AMD | Geographic Atrophy (GA) secondary to AMD, non-center-involving | Geographic Atrophy (GA) secondary to AMD, stratified by lesion size, location, and fellow eye CNV | Geographic Atrophy (GA) secondary to AMD, with or without subfoveal involvement |
| Inclusion Criteria (Key) | ETDRS BCVA between 20/40 and 20/200[3]. | Age ≥50 years, non-center point-involving GA, BCVA of 25-80 ETDRS letters[12]. | Average age of 80 years, foveal and non-foveal lesions included[13]. | Age ≥60 years, BCVA ≥24 ETDRS letters, GA area between 2.5 and 17.5 mm²[10]. |
| Intervention | 1.0 mg intravitreal this compound or sham injection | 2 mg intravitreal Avacincaptad pegol or sham, administered monthly | 5 mg intravitreal ANX007 monthly, 5 mg every other month, or sham | 15 mg intravitreal Pegcetacoplan monthly, every other month, or sham |
| Primary Endpoint Assessment | Percentage of subjects with ≥ 8 letters ETDRS BCVA gain from baseline to Week 28 (this compound) vs. baseline to Week 12 (sham)[2][3]. | Mean rate of change in GA lesion area at 12 months, measured by fundus autofluorescence[12]. | Mean rate of change in GA lesion area at 12 months[6]. | Change in GA lesion size from baseline to Month 12, measured by fundus autofluorescence[10]. |
| Secondary Endpoints (Selected) | Percentage of subjects with ≥10 and ≥15 letters BCVA improvement, mean change in BCVA[3]. | Mean change in BCVA and low-luminance BCVA[4]. | Best corrected visual acuity (BCVA) ≥15-letter loss, low luminance visual acuity (LLVA)[8]. | Monocular maximum reading speed, functional reading independence index, BCVA, microperimetry[10]. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these investigational drugs target different aspects of dry AMD pathophysiology.
This compound: Integrin Modulation and Mitochondrial Stabilization
This compound is a small synthetic peptide that regulates integrin function. In dry AMD, oxidative stress leads to mitochondrial dysfunction and upregulation of integrins on retinal pigment epithelium (RPE) cells. This creates a feedback loop that amplifies oxidative damage and inflammation. This compound is believed to break this cycle by binding to specific integrin heterodimers (αVβ3, αVβ5, α5β1, and αMβ2), which in turn helps to stabilize mitochondrial function, reduce the production of reactive oxygen species (ROS), and decrease inflammation[1][14][15][16].
Caption: this compound's mechanism of action.
Complement Inhibitors: Targeting a Key Inflammatory Cascade
The complement system, a part of the innate immune system, is implicated in the pathogenesis of dry AMD. Overactivation of this cascade leads to chronic inflammation and cell death in the retina. The investigational drugs Zimura®, ANX007, and Syfovre® each target different points in this pathway.
-
ANX007 inhibits C1q , the initiating molecule of the classical complement pathway. By blocking the pathway at its origin, ANX007 aims to prevent downstream inflammation and neurodegeneration[8].
-
Syfovre® (Pegcetacoplan) targets C3 , the central protein where all three complement pathways (classical, lectin, and alternative) converge. Inhibiting C3 provides broad suppression of the complement cascade[17].
-
Zimura® (Avacincaptad pegol) inhibits C5 , preventing its cleavage into the pro-inflammatory molecule C5a and the formation of the membrane attack complex (MAC), which directly causes cell lysis[15].
References
- 1. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 2. Allegro Ophthalmics Announces Positive Topline Results of Phase 2 Study Evaluating this compound in Patients with Intermediate Dry AMD - - Modern Optometry [modernod.com]
- 3. journals.healio.com [journals.healio.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. retinaroundup.com [retinaroundup.com]
- 6. modernretina.com [modernretina.com]
- 7. sec.gov [sec.gov]
- 8. hcplive.com [hcplive.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DERBY/OAKS - VBS Academy [vba.vitbucklesociety.org]
- 12. Efficacy and safety of avacincaptad pegol in patients with geographic atrophy (GATHER2): 12-month results from a randomised, double-masked, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
- 15. allegroeye.com [allegroeye.com]
- 16. [PDF] Real-World Outcomes with Complement Inhibitors for Geographic Atrophy: A Comparative Study of Pegacetacoplan versus Avacincaptad Pegol | Semantic Scholar [semanticscholar.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Risuteganib and Anti-VEGF Monotherapy in Diabetic Macular Edema (DME) Models
An Objective Guide for Researchers and Drug Development Professionals
Diabetic Macular Edema (DME) is a primary cause of vision loss in the diabetic population, characterized by fluid accumulation in the macula due to the breakdown of the blood-retinal barrier.[1] For years, the standard of care has centered on anti-vascular endothelial growth factor (anti-VEGF) therapies.[2] However, the emergence of novel therapeutic agents, such as risuteganib (Luminate®), presents a new paradigm by targeting different pathological pathways. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for this compound versus anti-VEGF monotherapy in DME models.
Mechanism of Action: A Tale of Two Pathways
Anti-VEGF and this compound operate through distinct molecular mechanisms to mitigate macular edema.
Anti-VEGF Monotherapy: In DME, hyperglycemia triggers a cascade that increases VEGF levels.[3] VEGF-A, a key isoform, binds to its receptors (VEGFRs) on endothelial cells, increasing vascular permeability and promoting leakage, which leads to macular edema.[1][3] Anti-VEGF drugs, such as bevacizumab, ranibizumab, and aflibercept, are monoclonal antibodies or fusion proteins that directly bind to and neutralize VEGF-A, preventing its interaction with VEGFRs and thereby reducing vascular leakage.[1][3][4]
This compound: this compound is a novel synthetic peptide that functions as an integrin inhibitor, targeting multiple heterodimers including αVβ3, αVβ5, and α5β1.[5][6][7] Integrins are transmembrane receptors involved in angiogenesis, inflammation, and vascular permeability.[6][7] Preclinical studies suggest this compound's therapeutic effects in DME are linked to its ability to protect retinal pigment epithelium (RPE) cells from oxidative stress and support mitochondrial function.[8][9] By modulating integrin function, this compound can suppress inflammatory and angiogenic pathways, offering a multi-faceted approach to treatment.[10]
Caption: Comparative signaling pathways in DME.
Comparative Efficacy: Clinical Trial Data
Direct head-to-head monotherapy comparisons in late-stage trials are limited. However, the Phase 2b DEL MAR clinical trial provides crucial data comparing this compound monotherapy to anti-VEGF (bevacizumab) monotherapy in patients with DME.
DEL MAR (Stage 1) Trial Data
The first stage of the DEL MAR trial was a controlled, double-masked study that assessed the efficacy and safety of this compound monotherapy against bevacizumab monotherapy.[11] The primary endpoint was the non-inferiority of this compound in mean change in Best Corrected Visual Acuity (BCVA) at 20 weeks.[11][12]
| Efficacy Endpoint | This compound (1.0 mg) | Bevacizumab (1.25 mg) | Time Point | Dosing Schedule |
| Mean BCVA Change | +5.2 letters | +7.0 letters | Week 20 | This compound: 3 monthly injections, then 12 weeks off treatment.[11] |
| Mean CMT Reduction | -77 µm | -104 µm | Week 20 | Bevacizumab: 6 monthly injections.[11][12] |
Data sourced from the DEL MAR Phase 2b Stage 1 clinical trial results.[11]
These results demonstrated that this compound was non-inferior to bevacizumab for improving BCVA, despite requiring half the number of injections over the study period.[11][12]
The second stage of the DEL MAR trial evaluated this compound as a sequential or combination therapy with an anti-VEGF agent.[13] In the sequential therapy arm, patients received one bevacizumab injection followed by three this compound injections (weeks 1, 4, and 8) and were then observed for 12 weeks off treatment.[13] This group showed a mean BCVA gain of 7.1 letters, compared to 6.7 letters for the bevacizumab control group which received five injections every four weeks.[13] These findings highlight this compound's potential to reduce treatment burden.[13]
Experimental Protocols
A detailed understanding of the experimental design is critical for interpreting the comparative data.
DEL MAR Phase 2b (Stage 1) Monotherapy Trial Protocol
-
Study Design: A controlled, double-masked, multi-center, dose-ranging clinical trial.[11]
-
Patient Population: 136 patients diagnosed with diabetic macular edema.[11]
-
Treatment Arms:
-
Primary Endpoint: Non-inferiority to bevacizumab in mean change in Best-Corrected Visual Acuity (BCVA) at 20 weeks (non-inferiority margin defined as ≤3-letter difference).[11]
-
Secondary Endpoint: Non-inferiority to bevacizumab in mean change in Central Macular Thickness (CMT) as measured by optical coherence tomography (OCT) (non-inferiority margin defined as ≤30 µm difference).[11]
-
Safety Monitoring: Patients were monitored for adverse events, including drug toxicity and intraocular inflammation.[11]
Caption: Workflow of the DEL MAR Stage 1 Monotherapy Trial.
Conclusion and Future Directions
The available data from Phase 2 clinical trials indicates that this compound monotherapy is non-inferior to anti-VEGF monotherapy (bevacizumab) in improving visual acuity in DME patients, with the significant advantage of a reduced injection frequency.[11][12] Its unique mechanism of action, targeting integrin-mediated pathways of inflammation and oxidative stress, distinguishes it from the direct anti-angiogenic focus of anti-VEGF agents.[8][9] This alternative pathway may be particularly beneficial for patients who are suboptimal responders to anti-VEGF therapy.[13][14]
For drug development professionals, this compound represents a promising first-in-class integrin peptide therapy.[13] Further investigation in larger, Phase 3 trials is necessary to fully establish its long-term efficacy, safety profile, and position within the DME treatment landscape, both as a monotherapy and in combination with existing treatments.
References
- 1. Diabetic Macular Edema Management: A Review of Anti-Vascular Endothelial Growth Factor (VEGF) Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Latest Research Into Novel Therapies for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 3. Efficacy and mechanism of anti-vascular endothelial growth factor drugs for diabetic macular edema patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐vascular endothelial growth factor for diabetic macular oedema: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) | Semantic Scholar [semanticscholar.org]
- 7. Portico [access.portico.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound for Intermediate Dry AMD | Retinal Physician [retinalphysician.com]
- 11. allegroeye.com [allegroeye.com]
- 12. biopharmadive.com [biopharmadive.com]
- 13. allegroeye.com [allegroeye.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Risuteganib and Complement Inhibitors for Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The advanced "dry" form, characterized by geographic atrophy (GA), has long presented a significant therapeutic challenge. In recent years, two distinct therapeutic strategies have emerged, offering hope for patients: the integrin and mitochondrial function modulator, Risuteganib, and a class of drugs known as complement inhibitors. This guide provides a detailed, data-driven comparison of these approaches to inform research and development in the field.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and complement inhibitors lies in their therapeutic targets and mechanisms of action.
This compound is a novel synthetic peptide that functions as an integrin inhibitor, specifically targeting αVβ3, αVβ5, α5β1, and αMβ2 integrin heterodimers.[1] These integrins are implicated in angiogenesis, inflammation, and vascular permeability.[1] Beyond integrin inhibition, preclinical studies have revealed a crucial role for this compound in protecting retinal pigment epithelium (RPE) cells and enhancing mitochondrial function.[2][3][4] It has been shown to rescue RPE cells from oxidative stress and improve mitochondrial bioenergetics, suggesting a mechanism that supports RPE cell health and stability.[2][3][4]
Complement inhibitors , on the other hand, target the complement system, a key component of the innate immune response that is strongly implicated in the pathogenesis of AMD. Drugs like pegcetacoplan and avacincaptad pegol work by inhibiting specific components of this cascade, either C3 or C5, to prevent the formation of downstream inflammatory mediators and the membrane attack complex (MAC), which can lead to cellular damage and death.[5][6]
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mechanism of Action of a Therapeutic Peptide, this compound, Suggests that Supporting Mitochondrial Function Underlies Its Clinical Efficacy in Treating Leading Causes of Blindness - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. Complement Inhibition for Geographic Atrophy | Retinal Physician [retinalphysician.com]
Cross-validation of Risuteganib's binding affinity for integrin heterodimers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Risuteganib's binding affinity for its target integrin heterodimers. As a molecule of interest in the treatment of ocular diseases, understanding its interaction with cellular receptors is paramount. This document summarizes available data, outlines standard experimental protocols for cross-validation, and provides a framework for comparison with alternative integrin-targeting compounds.
This compound and Its Role in Integrin Inhibition
This compound (Luminate®, ALG-1001) is a synthetic oligopeptide belonging to the Arginine-Glycine-Aspartate (RGD) class of molecules.[1][2] It is recognized for its role as an inhibitor of multiple integrin heterodimers, specifically targeting αVβ3, αVβ5, α5β1, and αMβ2.[1][3] These transmembrane receptors are key mediators of cell adhesion, signaling, and angiogenesis, and their dysregulation is implicated in the pathology of conditions such as age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] It is noteworthy that while integrin inhibition is a primary proposed mechanism, some studies also point to this compound's role in supporting mitochondrial function and mitigating oxidative stress within retinal pigment epithelium (RPE) cells.
Quantitative Comparison of Binding Affinities
A direct, quantitative cross-validation of this compound's binding affinity is currently challenging due to the limited availability of public data. However, a comparative overview can be established by examining its stated targets alongside the known binding affinities of other integrin inhibitors.
Table 1: Comparative Binding Affinity of Integrin Inhibitors
| Compound | Target Integrins | Binding Affinity (IC50) |
| This compound | αVβ3, αVβ5, α5β1, αMβ2 | Data not publicly available |
| THR-687 | Pan-RGD Integrin Antagonist | αVβ3: 4.4 ± 2.7 nMαVβ5: 1.3 ± 0.5 nMα5β1: 6.8 ± 3.2 nM[4] |
| SF0166 | αVβ3, αVβ6, αVβ8 | αVβ3, αVβ6, αVβ8: 0.6 - 13 nM[5] |
Note: IC50 values indicate the concentration of an inhibitor required to achieve 50% inhibition of the target's activity and can vary based on experimental conditions.
Experimental Protocols for Binding Affinity Determination
The following methodologies are standard for quantifying the binding affinity of a compound like this compound to its target integrins.
ELISA-Based Binding Assay
This competitive assay measures the inhibition of an integrin binding to its natural extracellular matrix (ECM) ligand.
Materials:
-
Purified recombinant human integrins (e.g., αVβ3, αVβ5, α5β1, αMβ2)
-
ECM ligands (e.g., Vitronectin, Fibronectin)
-
High-binding 96-well microplates
-
Test compounds (e.g., this compound)
-
Integrin-specific primary antibodies
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Appropriate wash and blocking buffers
Procedure:
-
Microplate wells are coated with the ECM ligand and incubated overnight at 4°C.
-
Plates are washed and blocked to prevent non-specific binding.
-
The purified integrin is pre-incubated with serial dilutions of the test compound.
-
The integrin-inhibitor mixture is then added to the ligand-coated wells and incubated.
-
Unbound integrins are removed by washing.
-
Bound integrins are detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
The addition of an HRP substrate results in a colorimetric reaction, which is measured using a plate reader.
-
The concentration of the test compound that inhibits 50% of integrin binding (IC50) is determined by plotting the inhibition percentage against the compound concentration.
Cell Adhesion Assay
This assay evaluates the ability of a compound to prevent cells from adhering to an ECM-coated surface.
Materials:
-
A cell line that expresses the target integrin (e.g., HUVECs for αVβ3)
-
ECM protein for coating
-
96-well tissue culture plates
-
Test compounds
-
A fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Serum-free media or assay buffer
Procedure:
-
Tissue culture plates are coated with the relevant ECM protein and blocked.
-
The target cells are labeled with a fluorescent dye.
-
Labeled cells are pre-incubated with various concentrations of the test compound.
-
The cell-inhibitor mixture is added to the ECM-coated wells, and cells are allowed to adhere.
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.
-
The IC50 value for the inhibition of cell adhesion is then calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding kinetics and affinity.[6]
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant human integrins
-
Test compounds
-
Immobilization and running buffers
Procedure:
-
The purified integrin is immobilized onto the surface of a sensor chip.
-
A solution containing the test compound (analyte) is flowed over the chip surface.
-
The binding of the analyte to the immobilized integrin is detected as a change in the refractive index at the surface, measured in response units (RU).
-
The flow of the analyte is followed by a flow of running buffer to measure the dissociation.
-
The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Visualized Pathways and Workflows
The following diagrams illustrate the general integrin signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Generalized integrin signaling pathway and the inhibitory action of this compound.
Caption: Typical experimental workflow for determining the binding affinity of a compound to integrins.
Summary and Future Directions
The precise binding affinity of this compound for its target integrins remains a key piece of information that is not yet publicly available. This guide provides a framework for understanding the context of this compound's function and outlines the established methodologies for performing a quantitative cross-validation. The provided data on alternative compounds offers a preliminary benchmark for comparison. As more data on this compound becomes available, the experimental protocols detailed here can be applied to generate a direct and comprehensive comparison, further elucidating its therapeutic potential.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. This compound-a novel integrin inhibitor for the treatment of non-exudative (dry) age-related macular degeneration and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1307293-62-4 | Benchchem [benchchem.com]
- 4. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Risuteganib's Preclinical Profile in Models Relevant to Geographic Atrophy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Risuteganib's performance against sham controls in preclinical studies pertinent to the understanding of its potential therapeutic effects in geographic atrophy (GA). While direct preclinical data of this compound in a definitive animal model of GA remains to be published, this guide synthesizes available in vitro and in vivo evidence demonstrating the agent's protective effects on retinal cells, offering insights into its mechanism of action.
This compound (also known as Luminate® or ALG-1001) is an investigational synthetic oligopeptide that functions as an integrin inhibitor.[1] Preclinical research points to its role in modulating pathways associated with angiogenesis, inflammation, and mitochondrial function, all of which are implicated in the pathogenesis of age-related macular degeneration (AMD), including its advanced form, geographic atrophy.[1][2]
Key Preclinical Findings: this compound vs. Sham Control
The following sections detail the experimental data from key preclinical studies, showcasing this compound's effects on retinal cell health and function.
Retinal Pigment Epithelium (RPE) Cell Protection and Mitochondrial Function (in vitro)
Oxidative stress is a well-established contributor to RPE cell dysfunction and death, a hallmark of geographic atrophy. Preclinical studies have evaluated this compound's ability to protect RPE cells from oxidative damage and to enhance their mitochondrial bioenergetics.
Data Summary:
| Experimental Assay | Model System | Key Findings (this compound vs. Control) | Reference |
| WST-1 Cell Viability Assay | Human RPE cell line (ARPE-19) with tert-Butyl Hydroperoxide (tBHP)-induced oxidative stress | Pretreatment with this compound resulted in a statistically significant rescue of RPE cells from oxidative stress-induced cell death (p<0.05). | [3][4][5] |
| Caspase 3/7 Apoptosis Assay | ARPE-19 cells with tBHP-induced oxidative stress | This compound pretreatment led to a significant reduction in apoptosis (p<0.01) compared to untreated, stressed cells. | [3][4][5] |
| Seahorse XF Cell Mito Stress Test | ARPE-19 cells | This compound demonstrated a dose-dependent enhancement of mitochondrial basal respiration, maximal respiration, and ATP-related respiration. | [3][4][5] |
Experimental Protocols:
-
Cell Culture and Oxidative Stress Induction: Human ARPE-19 cells were cultured under standard conditions. To induce oxidative stress, the cells were challenged with tert-Butyl Hydroperoxide (tBHP), a known oxidizing agent.[3][4]
-
WST-1 Cell Viability Assay: This colorimetric assay measures the metabolic activity of viable cells. ARPE-19 cells were pre-treated with this compound for 24 hours before being exposed to tBHP. The extent of cell rescue was quantified by measuring the absorbance at the appropriate wavelength.[3][4]
-
Caspase 3/7 Apoptosis Assay: This assay quantifies the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway. Following pre-treatment with this compound and induction of oxidative stress, caspase activity was measured to determine the anti-apoptotic effect of the drug.[3][4]
-
Seahorse XF Cell Mito Stress Test: This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial respiration. ARPE-19 cells were treated with varying doses of this compound, and the basal respiration, maximal respiration, and ATP production were determined.[3][4]
Signaling Pathway:
The protective effects of this compound on RPE cells are linked to its ability to modulate integrin signaling and support mitochondrial function. Under oxidative stress, dysfunctional mitochondria can lead to increased RPE cell death. By enhancing mitochondrial respiration, this compound helps maintain cellular energy production and reduces the activation of apoptotic pathways.
This compound's protective mechanism against oxidative stress in RPE cells.
Retinal Neuron Protection (in vivo)
While not a direct model of geographic atrophy, the optic nerve crush model in rats serves as an in vivo platform to assess the neuroprotective potential of therapeutic agents on retinal neurons, particularly retinal ganglion cells (RGCs).
Data Summary:
| Experimental Model | Key Findings (this compound vs. Vehicle) | Reference |
| Optic Nerve Crush (ONC) in Rats | Intravitreal injection of this compound 24 hours prior to ONC resulted in a statistically significant increase in the number of surviving retinal ganglion cells compared to vehicle-injected eyes (19.46 ± 8.406 vs. 10.09 ± 8.622 cells per field; p=0.0001). | [6] |
Experimental Protocols:
-
Animal Model: The study utilized a rat model of optic nerve crush (ONC). This procedure induces mechanical injury to the optic nerve, leading to the apoptosis of retinal ganglion cells.[6]
-
Drug Administration: A single intravitreal injection of this compound (1.28 mg) or a vehicle control (saline solution) was administered to the rats 24 hours before the ONC procedure.[6]
-
Outcome Assessment: The primary outcome was the assessment of retinal ganglion cell survival. This was quantified 48 hours after the ONC by counting the number of surviving RGCs in retinal flat mounts.[6]
Experimental Workflow:
Workflow for the in vivo neuroprotection study of this compound.
Discussion and Future Directions
The preclinical data available to date suggests that this compound exerts a protective effect on key retinal cell types that are compromised in geographic atrophy. The in vitro studies robustly demonstrate this compound's ability to shield RPE cells from oxidative stress-induced apoptosis and to bolster their mitochondrial function. The in vivo neuroprotection study, although not in a direct GA model, provides evidence of this compound's potential to preserve retinal neurons.
A significant gap in the current preclinical portfolio is the absence of data from a recognized animal model of geographic atrophy, such as the sodium iodate-induced retinal degeneration model. Studies in such models would be crucial to directly assess this compound's impact on the development and progression of atrophic lesions, providing a more direct preclinical proof-of-concept for its use in GA.
Future preclinical research should focus on evaluating this compound in a sham-controlled sodium iodate-induced GA model, with endpoints including:
-
Quantification of GA lesion size through fundus autofluorescence and optical coherence tomography (OCT).
-
Histological analysis of RPE and photoreceptor layer integrity.
-
Functional assessment of the retina using electroretinography (ERG).
Such studies would provide the necessary data to build a stronger bridge between the observed cellular mechanisms of action and the potential for clinical efficacy in patients with geographic atrophy.
References
- 1. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 2. Allegro Ophthalmics Announces Presentation of Key Data Surrounding Dry AMD Pipeline Candidates, Treatment Considerations [prnewswire.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Risuteganib's Anti-Apoptotic Properties: A Comparative Analysis Against Other Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, of retinal cells is a final common pathway in a variety of neurodegenerative retinal diseases, including Age-Related Macular Degeneration (AMD) and Diabetic Retinopathy. Consequently, the development of neuroprotective agents with potent anti-apoptotic properties is a critical therapeutic strategy. Risuteganib (Luminate®, Allegro Ophthalmics, LLC), an integrin regulator, has emerged as a promising candidate with demonstrated anti-apoptotic effects. This guide provides an objective comparison of this compound's anti-apoptotic properties with other neuroprotectants, supported by available experimental data.
Mechanism of Action: A Comparative Overview
This compound: This small peptide inhibitor of multiple integrins (αvβ3, αvβ5, α5β1, and αMβ2) exerts its neuroprotective effects primarily by supporting mitochondrial function and mitigating oxidative stress in retinal pigment epithelial (RPE) cells. By preserving mitochondrial integrity, this compound inhibits the release of pro-apoptotic factors, thereby reducing downstream caspase activation and subsequent cell death.
Bevacizumab (Avastin®): As a monoclonal antibody against Vascular Endothelial Growth Factor (VEGF), Bevacizumab's primary mechanism is anti-angiogenic. However, studies suggest that it may also influence RPE cell health, with some evidence indicating a potential for increased apoptosis under certain conditions when compared to this compound.
Elamipretide: This mitochondria-targeting peptide works by binding to cardiolipin, a key component of the inner mitochondrial membrane. This interaction helps to stabilize mitochondrial structure and function, improve ATP production, and reduce the release of pro-apoptotic molecules like cytochrome c, thus inhibiting the intrinsic apoptotic pathway.
Corticosteroids (e.g., Triamcinolone Acetonide, Dexamethasone, Methylprednisolone): These agents primarily exert potent anti-inflammatory effects. By suppressing inflammation, corticosteroids can indirectly reduce apoptosis triggered by inflammatory cytokines and oxidative stress. However, their direct effects on apoptotic pathways can be complex and, in some cases, may even be pro-apoptotic at high concentrations.
Comparative Analysis of Anti-Apoptotic Efficacy
The following tables summarize the available quantitative data from preclinical studies evaluating the anti-apoptotic effects of this compound and other neuroprotectants on retinal cells. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Drug | Cell Type | Apoptotic Insult | Assay | Key Findings | Reference |
| This compound | AMD Cybrid RPE Cells | Mitochondrial Dysfunction | Cleaved Caspase 3/7 Assay | No significant change in caspase 3/7 levels compared to untreated AMD cybrids. | [1] |
| Bevacizumab | AMD Cybrid RPE Cells | Mitochondrial Dysfunction | Cleaved Caspase 3/7 Assay | 81.6% increase in caspase 3/7 levels compared to untreated AMD cybrids (p < 0.001). | [1] |
| Triamcinolone Acetonide (solubilized) | ARPE-19 Cells | None (direct toxicity) | Caspase-3/7 Assay | Significant increase in Caspase-3/7 activity at 200, 500, and 1000 µg/ml compared to controls (p<0.001). | [2] |
| Methylprednisolone | Rat Retinal Ganglion Cells | Optic Nerve Crush | TUNEL Assay | Significantly fewer TUNEL-positive cells compared to the crush control group (P < 0.05). | [3] |
| Drug | Cell Type | Apoptotic Insult | Assay | Key Findings | Reference |
| This compound | AMD Cybrid RPE Cells | Mitochondrial Dysfunction | JC-1 Assay | Maintained normal mitochondrial membrane potential (ΔΨm). | [4] |
| Bevacizumab | AMD Cybrid RPE Cells | Mitochondrial Dysfunction | JC-1 Assay | 34.6% decrease in mitochondrial membrane potential (ΔΨm) (p < 0.001). | [4] |
| Triamcinolone Acetonide | ARPE-19 Cells | None (direct toxicity) | JC-1 Assay | Significant decrease in mitochondrial membrane potential (ΔΨm) at 200, 500, and 1000 µg/mL. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Cultured retinal cells
-
Test compounds (this compound, other neuroprotectants)
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Luminometer
Protocol:
-
Seed retinal cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined duration. Include untreated controls and a positive control treated with an apoptosis-inducing agent.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation and cytotoxicity.
Materials:
-
WST-1 reagent
-
96-well tissue culture plates
-
Cultured retinal cells
-
Test compounds
-
Microplate reader (spectrophotometer)
Protocol:
-
Seed retinal cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compounds.
-
Incubate the cells for the desired period.
-
Add WST-1 reagent to each well (typically 10% of the culture volume).
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Gently shake the plate to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 600-650 nm is recommended. The absorbance is directly proportional to the number of viable cells.
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent cationic dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and early apoptosis.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Cultured retinal cells
-
Test compounds
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
Protocol:
-
Culture retinal cells on coverslips or in appropriate culture plates.
-
Treat the cells with the test compounds for the desired time.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Discussion and Conclusion
The available preclinical data suggests that this compound possesses favorable anti-apoptotic properties, particularly when compared to the anti-VEGF agent Bevacizumab in an AMD-relevant cell model. This compound's ability to maintain mitochondrial membrane potential and prevent the activation of executioner caspases underscores its neuroprotective potential.
Elamipretide also demonstrates a strong mechanistic rationale for its anti-apoptotic effects through direct mitochondrial stabilization. While quantitative in vitro data directly comparable to that of this compound is limited in the public domain, its mechanism of action is highly relevant to preventing apoptosis in retinal diseases.
Corticosteroids present a more complex profile. While their anti-inflammatory action can be neuroprotective, direct application to retinal cells in vitro has, in some studies, shown pro-apoptotic effects, particularly at higher concentrations. The quantitative data on caspase activation by Triamcinolone Acetonide suggests a potential for direct cellular toxicity that may counteract its anti-inflammatory benefits.
References
- 1. Pathogenic Effects of Mineralocorticoid Pathway Activation in Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The effects of commercially available preservative-free FDA-approved triamcinolone (Triesence®) on retinal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Risuteganib's Enduring Treatment Effect: A Comparative Analysis for Dry Age-Related Macular Degeneration
A deep dive into the longitudinal data of Risuteganib and its standing against current and emerging therapies for dry Age-Related Macular Degeneration (AMD), offering researchers, scientists, and drug development professionals a comprehensive guide to its performance and potential.
This compound (Luminate®, Allegro Ophthalmics, LLC) is an investigational intravitreal therapy for intermediate, non-exudative (dry) age-related macular degeneration (AMD), a leading cause of irreversible vision loss in the elderly. This guide provides a detailed comparison of this compound's treatment effect durability with other therapeutic alternatives, supported by available clinical trial data and detailed experimental protocols.
Mechanism of Action: A Novel Approach
This compound is a synthetic oligopeptide that functions as an integrin regulator. Its proposed mechanism of action involves the modulation of multiple pathways implicated in dry AMD, including angiogenesis, inflammation, and mitochondrial dysfunction. By targeting select integrin heterodimers, this compound aims to reduce oxidative stress and restore retinal homeostasis. Pre-clinical data suggest that this compound may act on the angiogenic, inflammatory, and mitochondrial metabolic pathways.[1][2]
Clinical Efficacy and Durability of this compound
Clinical trial data for this compound primarily comes from a Phase 2a study, with a Phase 2b/3 trial protocol having been agreed upon with the FDA.[1][2][3][4]
Phase 2a Clinical Trial (NCT03626636)
This prospective, randomized, double-masked, sham-controlled, multi-center U.S. study evaluated the safety and efficacy of 1.0 mg intravitreal this compound in patients with intermediate dry AMD.[5] The primary endpoint was the proportion of subjects with a gain of ≥ 8 letters in Best-Corrected Visual Acuity (BCVA) from baseline.[1][3][5]
Key Findings:
-
At week 28, 48% of patients in the this compound arm gained ≥ 8 letters from baseline, compared to 7% of patients in the sham group at week 12 (p=0.013).[1][3][5][6]
-
Sequential this compound injections demonstrated a 12-week durability of effect.[7]
-
The treatment was found to be safe with no reported drug-related serious adverse events.[1][2][3][4]
Comparative Analysis with Alternative Therapies
The current treatment landscape for dry AMD includes nutritional supplements and recently approved intravitreal therapies targeting the complement cascade.
| Treatment | Mechanism of Action | Primary Endpoint(s) | Durability of Effect | Key Efficacy Results |
| This compound | Integrin regulation, reduction of mitochondrial dysfunction | Improvement in Best-Corrected Visual Acuity (BCVA) | 12 weeks | 48% of patients gained ≥ 8 letters in BCVA at 28 weeks (Phase 2a).[1][3][6] |
| Pegcetacoplan (Syfovre™) | Complement C3 inhibitor | Reduction in the growth rate of geographic atrophy (GA) lesions | Monthly or every-other-month injections | Reduced GA growth vs sham by 35% with monthly and 24% with bimonthly treatment between months 24 and 36.[8] |
| Avacincaptad pegol (Izervay™) | Complement C5 inhibitor | Reduction in the growth rate of geographic atrophy (GA) lesions | Monthly injections | Significantly slower GA growth over 12 months compared to sham.[9] 14% difference in growth rate at 12 months.[6] |
| AREDS2 Supplements | Antioxidant and mineral supplementation | Reduction in the risk of progression to advanced AMD | Daily oral administration | Slowed the progression of dry AMD. |
Experimental Protocols
This compound Phase 2a Trial (NCT03626636)
-
Study Design: A prospective, randomized, double-masked, sham-controlled, multi-center study.[5]
-
Participants: Patients with intermediate, non-exudative AMD and a BCVA between 20/40 and 20/200.[5]
-
Intervention: Subjects were randomized to receive either a 1.0 mg intravitreal injection of this compound or a sham injection at baseline. At week 16, the this compound group received a second dose, and the sham group crossed over to receive a single dose of 1.0 mg this compound.[5]
-
Primary Endpoint: The proportion of subjects with a gain of ≥ 8 ETDRS letters in BCVA from baseline to week 28 in the this compound group versus baseline to week 12 for the sham group.[5]
Pegcetacoplan OAKS and DERBY Trials (Phase 3)
-
Study Design: Two 24-month, multicenter, randomized, double-masked, sham-controlled studies.[10]
-
Participants: Patients aged ≥60 years with geographic atrophy secondary to AMD.[10]
-
Intervention: Patients were randomized (2:2:1:1) to receive intravitreal pegcetacoplan 15 mg monthly, every other month, or sham injections (monthly or every other month).[10]
-
Primary Endpoint: Change from baseline in the total area of GA lesions at 12 months, as measured by fundus autofluorescence.[11]
Avacincaptad pegol GATHER1 and GATHER2 Trials (Phase 3)
-
Study Design: Randomized, double-masked, sham-controlled trials.[12]
-
Participants: Patients aged ≥50 years with non-center-involving GA and BCVA of 25 to 80 ETDRS letters.[12]
-
Intervention: Patients were randomized to receive monthly intravitreal injections of avacincaptad pegol 2 mg or sham injections.[9]
-
Primary Endpoint: Mean rate of change in GA area over 12 months.[13]
Visualizing the Pathways and Processes
This compound's Proposed Signaling Pathway
References
- 1. allegroeye.com [allegroeye.com]
- 2. Allegro Ophthalmics Receives FDA Agreement Under Special Protocol Assessment (SPA) for Phase 2b/3 Clinical Trial of this compound for the Treatment of Intermediate Dry AMD [prnewswire.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 5. journals.healio.com [journals.healio.com]
- 6. researchgate.net [researchgate.net]
- 7. Narrative review of this compound for the treatment of dry age-related macular degeneration (AMD) - Solinski - Annals of Eye Science [aes.amegroups.org]
- 8. ophthalmology360.com [ophthalmology360.com]
- 9. Efficacy and safety of avacincaptad pegol in patients with geographic atrophy (GATHER2): 12-month results from a randomised, double-masked, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Vision Loss Reduction with Avacincaptad Pegol for Geographic Atrophy: A 12-Month Post Hoc Analysis of the GATHER1 and GATHER2 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
